Methyl 4-methoxy-3-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxy-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-6-8(10(11)13-3)4-5-9(7)12-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJGLTXKVDHVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501999 | |
| Record name | Methyl 4-methoxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70347-04-5 | |
| Record name | Methyl 4-methoxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 4-methoxy-3-methylbenzoate (CAS 70347-04-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Methyl 4-methoxy-3-methylbenzoate. Due to the limited availability of experimental data for this specific compound in public literature, this document combines reported data with predicted properties and methodologies derived from closely related analogs.
Core Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source/Method |
| Molecular Formula | C₁₀H₁₂O₃ | - | NIST[2] |
| Molecular Weight | 180.20 | g/mol | Cheméo[1] |
| Normal Melting Point (Tf) | 348.31 | K | Joback Method (Predicted)[1] |
| Normal Boiling Point (Tb) | 563.55 | K | Joback Method (Predicted)[1] |
| Critical Pressure (Pc) | 2928.17 | kPa | Joback Method (Predicted)[1] |
| Critical Temperature (Tc) | 776.08 | K | Joback Method (Predicted)[1] |
| Critical Volume (Vc) | 0.529 | m³/kmol | Joback Method (Predicted)[1] |
| Enthalpy of Vaporization (Hvap) | 53.02 | kJ/mol | Joback Method (Predicted)[1] |
| Enthalpy of Fusion (Hfus) | 18.89 | kJ/mol | Joback Method (Predicted)[1] |
| LogP (Octanol/Water Partition) | 1.790 | - | Crippen Method (Predicted)[1] |
| Water Solubility (Log10ws) | -2.31 | mol/l | Crippen Method (Predicted)[1] |
| McGowan's Characteristic Volume | 141.310 | ml/mol | McGowan Method (Predicted)[1] |
| Non-polar Retention Index | 1493.00 | - | NIST Webbook[3] |
Note: Many of the properties listed are predicted using computational methods (Joback, Crippen, McGowan) and should be confirmed by experimental validation.
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is the esterification of its corresponding carboxylic acid, 4-methoxy-3-methylbenzoic acid. This precursor is a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals.[4]
General Fischer Esterification Protocol
Fischer esterification is a standard method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.
Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (which also serves as the solvent).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the stirring solution.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel.
A similar protocol for an isomeric compound, methyl 3-methoxy-4-methylbenzoate, involves stirring the corresponding acid in methanol with acetyl chloride for an extended period.[5] Another approach utilizes a modified Montmorillonite K10 solid acid catalyst for the esterification of substituted benzoic acids, offering an alternative to mineral acids.[6]
Spectroscopic Analysis (Predicted)
While specific spectra for this compound are not widely published, its structural features allow for the prediction of key spectroscopic signatures based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl/methoxy groups.
-
Three aromatic protons would appear as multiplets or distinct doublets/singlets in the ~6.8-7.9 ppm region.
-
A singlet for the methoxy group (-OCH₃) would be expected around 3.8-3.9 ppm.
-
A singlet for the ester methyl group (-COOCH₃) would also appear in a similar region, typically around 3.9 ppm.
-
A singlet for the aromatic methyl group (-CH₃) would be upfield, around 2.2-2.4 ppm.
-
-
¹³C NMR: The carbon NMR would show ten distinct signals.
-
The carbonyl carbon of the ester would be the most downfield signal, expected around 166-168 ppm.
-
Aromatic carbons would appear in the ~110-160 ppm range, with carbons attached to oxygen being more downfield.
-
The methoxy and ester methyl carbons would have signals around 51-56 ppm.
-
The aromatic methyl carbon would be the most upfield signal, around 15-22 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
-
A strong C=O stretch from the ester group at approximately 1720-1730 cm⁻¹.
-
C-O stretching vibrations for the ester and ether linkages in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
-
Aromatic C=C stretching bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
C-H stretching from the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 180. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 149, and the loss of the carbomethoxy group (-COOCH₃, m/z 59) to give a fragment at m/z 121.
Potential Applications in Drug Discovery
While this compound itself has no widely reported biological activity, substituted benzoic acid derivatives are significant scaffolds in medicinal chemistry. For instance, derivatives of the related 3,5-Dibromo-4-methoxybenzoic acid are being investigated as potential histone deacetylase (HDAC) inhibitors for anticancer applications.[7] The structural motifs present in this compound make it a candidate for inclusion in compound libraries for screening against various biological targets.
Safety and Handling
Specific toxicity data for this compound is not available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a compound for which detailed experimental data is sparse in public domains. The information presented in this guide, based on a combination of available data and computational predictions, serves as a foundational resource for researchers. Its synthesis is achievable through standard esterification procedures, and its structural similarity to biologically active molecules suggests its potential as a building block in medicinal chemistry and materials science. Further experimental validation of its properties and exploration of its biological activity are warranted.
References
physical and chemical properties of Methyl 4-methoxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-methoxy-3-methylbenzoate, a valuable compound in various research and development applications. This document details its key characteristics, supported by experimental data and protocols, to assist researchers and professionals in its effective utilization.
Core Physical and Chemical Properties
This compound is an aromatic ester with the molecular formula C₁₀H₁₂O₃.[1][2][3] Its chemical structure consists of a benzene ring substituted with a methoxy group at the fourth position, a methyl group at the third position, and a methyl ester group.
Physical Properties
The physical characteristics of this compound are summarized in the table below. The compound typically presents as a white to off-white crystalline powder.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Melting Point | 50-54 °C | [1] |
| Boiling Point | 119-120 °C at 1 mmHg | [1] |
| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [1] |
| Refractive Index (Predicted) | 1.5295 | [1] |
| Flash Point | > 230 °F (> 110 °C) | [1] |
| Appearance | White to Almost white powder/crystal | [1] |
| CAS Number | 3556-83-0 (for 3-methoxy-4-methyl isomer), 70347-04-5 | [1][3][4] |
Note on Isomers: It is crucial to distinguish this compound from its isomer, Methyl 3-methoxy-4-methylbenzoate (CAS: 3556-83-0).[1][3] The physical and chemical properties of these isomers can differ significantly. The data presented here is for the 4-methoxy-3-methyl isomer where available.
Chemical and Spectroscopic Properties
The chemical properties are largely defined by the ester and aromatic ether functional groups. Spectroscopic data is essential for the identification and characterization of this compound.
| Property | Data | Source |
| IUPAC Name | This compound | |
| Synonyms | 4-Methyloxy-3-methylbenzoic acid, methyl ester | [2] |
| InChI | InChI=1S/C10H12O3/c1-7-6-8(10(11)13-3)4-5-9(7)12-2/h4-6H,1-3H3 | [2] |
| InChIKey | NRJGLTXKVDHVPG-UHFFFAOYSA-N | [2] |
| SMILES | COC(=O)c1ccc(OC)c(C)c1 | [2] |
| ¹H NMR (Predicted) | δ (ppm): 2.2 (s, 3H, Ar-CH₃), 3.85 (s, 3H, COOCH₃), 3.9 (s, 3H, Ar-OCH₃), 6.9 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 7.8 (s, 1H, Ar-H) | |
| ¹³C NMR (Predicted) | δ (ppm): 16.0 (Ar-CH₃), 52.0 (COOCH₃), 55.5 (Ar-OCH₃), 110.0, 122.0, 128.0, 130.0, 131.0, 162.0 (Ar-C), 167.0 (C=O) | |
| Mass Spectrum (m/z) | 180 (M+), 149, 121, 91 | [3] |
| IR Spectrum (cm⁻¹) | ~2950 (C-H), ~1720 (C=O, ester), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether) |
Experimental Protocols
Detailed experimental procedures are vital for the synthesis and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is through the esterification of 4-methoxy-3-methylbenzoic acid.[5]
Materials:
-
4-methoxy-3-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Acetyl chloride[6]
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-3-methylbenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure compound.
Another described method involves the methylation of the corresponding hydroxybenzoic acid using dimethyl sulphate in the presence of a base.[7]
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: Use a suitable capillary column (e.g., VF-5MS). A typical temperature program would be: initial temperature of 60°C, ramp to 270°C.[8]
-
MS Detection: Acquire mass spectra in electron ionization (EI) mode.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.
Caption: General workflow for the synthesis of this compound.
Safety Information
This compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further investigation and optimization of protocols may be necessary.
References
- 1. METHYL 3-METHOXY-4-METHYLBENZOATE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemeo.com [chemeo.com]
- 3. Methyl 3-methoxy-4-methylbenzoate [webbook.nist.gov]
- 4. This compound | 70347-04-5 [chemicalbook.com]
- 5. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 6. prepchem.com [prepchem.com]
- 7. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 8. This compound [webbook.nist.gov]
An In-depth Technical Guide on Methyl 4-methoxy-3-methylbenzoate
This guide provides essential physicochemical data for Methyl 4-methoxy-3-methylbenzoate, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C10H12O3 | [1] |
| Molecular Weight | 180.2005 g/mol | [1] |
Logical Relationship of Compound Identifiers
The following diagram illustrates the relationship between the compound name and its fundamental molecular identifiers.
This document serves as a concise reference for the key molecular data of this compound. No experimental protocols or signaling pathways are described as the requested information is purely informational.
References
1H NMR spectrum of Methyl 4-methoxy-3-methylbenzoate
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-methoxy-3-methylbenzoate
For researchers, scientists, and drug development professionals, understanding the precise chemical structure of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, including predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and its corresponding proton signals.
Data Presentation: Predicted ¹H NMR Spectral Data
Due to the absence of a publicly available experimental spectrum for this compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), with predicted multiplicities and coupling constants (J) in Hertz (Hz).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | ~7.8 | 1H | d | ~8.5 |
| H-2 | ~7.7 | 1H | d | ~2.0 |
| H-6 | ~6.9 | 1H | dd | ~8.5, ~2.0 |
| OCH₃ (ester) | ~3.9 | 3H | s | - |
| OCH₃ (ether) | ~3.8 | 3H | s | - |
| Ar-CH₃ | ~2.2 | 3H | s | - |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
The following is a detailed methodology for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small, clean vial.
-
To ensure a homogeneous solution, the vial can be gently agitated or vortexed.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), pulse width, and acquisition time.
-
Acquire the free induction decay (FID) signal.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants for split signals.
Mandatory Visualization: Molecular Structure and ¹H NMR Signal Correlation
The following diagram illustrates the chemical structure of this compound and the logical correlation of each unique proton environment to its predicted signal in the ¹H NMR spectrum.
Caption: Correlation of protons in this compound to their predicted ¹H NMR signals.
An In-depth Technical Guide to the 13C NMR Spectral Data of Methyl 4-methoxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-methoxy-3-methylbenzoate. The information presented herein is essential for the structural elucidation and characterization of this compound, which is of interest in various chemical and pharmaceutical research domains. This document outlines the predicted chemical shifts, presents a standardized experimental protocol for data acquisition, and includes a visual representation of the molecular structure with corresponding spectral assignments.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule resonates at a specific frequency, resulting in a distinct peak in the spectrum. The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic environment of the carbon atom.
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and analysis of spectral data from structurally similar compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-decoupled) |
| C1 (C=O) | 167.0 | Singlet |
| C2 (C-COOCH3) | 129.5 | Singlet |
| C3 (C-CH3) | 130.5 | Singlet |
| C4 (C-OCH3) | 162.0 | Singlet |
| C5 (CH) | 111.0 | Singlet |
| C6 (CH) | 128.0 | Singlet |
| C7 (Ar-CH3) | 16.5 | Singlet |
| C8 (Ar-OCH3) | 55.5 | Singlet |
| C9 (COOCH3) | 52.0 | Singlet |
Experimental Protocol for 13C NMR Spectroscopy
The following provides a generalized, yet detailed, methodology for the acquisition of a 13C NMR spectrum for a small organic molecule such as this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-50 mg of the purified this compound sample. The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a well-defined solvent peak for referencing. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is sufficient to be within the detection region of the spectrometer's probe (typically 4-5 cm).
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak.
2.2. Instrument Setup and Data Acquisition
The following steps are based on a typical modern NMR spectrometer.[1]
-
Instrument Initialization: Insert the NMR tube into the spectrometer's probe.
-
Locking: The spectrometer's lock system is engaged to stabilize the magnetic field by monitoring the deuterium signal from the solvent.
-
Tuning and Matching: The probe is tuned to the 13C frequency and matched to the spectrometer's electronics to ensure maximum signal transmission.[1]
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling is typically used for routine 13C NMR.[2]
-
Acquisition Time (at): Typically set between 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is used to allow for the relaxation of the carbon nuclei between scans.[1] For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.[2]
-
Number of Scans (ns): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.[2][3]
-
Spectral Width (sw): A typical spectral width for 13C NMR is around 200-250 ppm to encompass the full range of organic chemical shifts.[3]
-
-
Data Acquisition: The experiment is initiated, and the free induction decay (FID) signal is collected.
2.3. Data Processing
-
Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak (e.g., 77.16 ppm for CDCl₃).
-
Peak Picking: The chemical shifts of the individual peaks are identified and listed.
Molecular Structure and 13C NMR Assignments
The following diagram illustrates the chemical structure of this compound with each carbon atom numbered. This numbering corresponds to the assignments presented in the data table above.
Caption: Chemical structure of this compound with carbon numbering.
References
An In-depth Technical Guide to the FT-IR Analysis of Methyl 4-methoxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 4-methoxy-3-methylbenzoate. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for the analysis. Due to the limited availability of public experimental spectra for this specific compound, the quantitative data presented is based on established characteristic frequencies for its constituent functional groups.
Introduction to the FT-IR Spectroscopy of this compound
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method relies on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FT-IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule.
This compound is an aromatic ester with several key functional groups that give rise to a characteristic FT-IR spectrum: the ester group (-COOCH₃), the methoxy group (-OCH₃), the methyl group (-CH₃), and the substituted benzene ring. Analysis of the positions, intensities, and shapes of the absorption bands in its FT-IR spectrum allows for the confirmation of its chemical structure and the assessment of its purity.
Predicted FT-IR Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are derived from the known vibrational frequencies of similar aromatic esters and substituted benzene derivatives.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3000 - 2850 | Medium - Weak | C-H Stretch | Aromatic and Aliphatic C-H |
| 1725 - 1705 | Strong | C=O Stretch | Ester Carbonyl |
| 1610 - 1580 | Medium | C=C Stretch | Aromatic Ring |
| 1500 - 1400 | Medium | C-H Bend | Aliphatic CH₂ and CH₃ |
| 1280 - 1250 | Strong | Asymmetric C-O-C Stretch | Ester |
| 1150 - 1050 | Strong | Symmetric C-O-C Stretch | Ester and Methoxy Ether |
| 850 - 750 | Strong | C-H Out-of-plane Bend | Substituted Aromatic Ring |
Experimental Protocol for FT-IR Analysis
This section details a standard procedure for obtaining the FT-IR spectrum of a solid organic compound such as this compound using the KBr pellet method.
3.1. Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula and analytical balance
-
Sample of this compound
-
Acetone (for cleaning)
3.2. Procedure
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound.
-
Weigh approximately 100-200 mg of dry, infrared-grade KBr.
-
Grind the KBr in an agate mortar to a fine powder.
-
Add the sample to the KBr in the mortar and mix thoroughly by grinding until a homogenous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture to the pellet-forming die.
-
Ensure the surface of the mixture is level.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired range (e.g., 4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Visualizing the Analytical Workflow and Structural-Spectral Relationships
The following diagrams illustrate the logical flow of the FT-IR analysis and the relationship between the molecular structure of this compound and its expected FT-IR spectrum.
Caption: Experimental workflow for FT-IR analysis.
Caption: Structure-Spectrum Correlation.
Navigating the Mass Spectrometry of Methyl 4-methoxy-3-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles of mass spectrometry as applied to Methyl 4-methoxy-3-methylbenzoate, a compound of interest in various chemical and pharmaceutical research domains. Due to the current unavailability of a publicly accessible, detailed mass spectrum for this compound, this document will establish a foundational framework, including a generalized experimental protocol and a theoretical fragmentation pathway based on the analysis of structurally similar compounds. This guide will be updated with quantitative data and specific fragmentation analysis as soon as reliable experimental data becomes available.
Introduction to the Mass Spectrometry of Aromatic Esters
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, electron ionization (EI) is a common technique that involves bombarding the molecule with a high-energy electron beam. This process generates a molecular ion (M+•) and a series of fragment ions, the pattern of which provides a unique fingerprint of the molecule's structure.
The fragmentation of aromatic esters like this compound is influenced by the stability of the aromatic ring and the nature of its substituents. The methoxy, methyl, and methyl ester groups will direct the fragmentation pathways, leading to the formation of characteristic ions.
Theoretical Fragmentation Pathway
The molecular formula for this compound is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol .[1] Upon electron ionization, the initial event is the formation of the molecular ion at m/z 180. The subsequent fragmentation is predicted to proceed through several key pathways, driven by the loss of stable neutral molecules and radicals.
A logical fragmentation workflow is as follows:
Caption: Predicted electron ionization fragmentation pathway of this compound.
Key Predicted Fragment Ions
Based on the analysis of related benzoate esters, the following key fragment ions are anticipated in the mass spectrum of this compound. The relative abundance of these ions will be critical for confirming the structure.
| m/z | Proposed Ion Structure/Formula | Neutral Loss | Notes |
| 180 | [C₁₀H₁₂O₃]⁺• | - | Molecular Ion (M⁺•) |
| 165 | [C₉H₉O₃]⁺ | •CH₃ | Loss of a methyl radical from either the aromatic ring or the methoxy group. |
| 149 | [C₉H₉O₂]⁺ | •OCH₃ | Loss of the methoxy radical from the ester group. This is a common fragmentation for methyl esters. |
| 137 | [C₈H₉O₂]⁺ | CO | Subsequent loss of carbon monoxide from the m/z 165 fragment. |
| 121 | [C₈H₉O]⁺ | •COOCH₃ | Loss of the entire methyl ester group. |
Experimental Protocol: A Generalized Approach
The following section outlines a standard protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
4.2. Gas Chromatography (GC) Conditions
A typical GC method for the analysis of this type of compound is as follows:
| Parameter | Value |
| Column | VF-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp to 270 °C at 10 °C/min, hold for 5 min[2] |
4.3. Mass Spectrometry (MS) Conditions
The mass spectrometer settings should be optimized for the detection of the expected fragments.
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
4.4. Experimental Workflow
The overall experimental process can be visualized as follows:
Caption: A generalized workflow for the GC-MS analysis of this compound.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the anticipated mass spectrometric behavior of this compound and a robust experimental protocol for its analysis. The definitive characterization of its fragmentation pattern awaits the acquisition and publication of experimental mass spectral data. Future work will involve performing the described GC-MS analysis to obtain the mass spectrum, which will then be used to populate the data tables, refine the fragmentation pathway, and provide a comprehensive analytical resource for the scientific community.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 4-methoxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-methoxy-3-methylbenzoate, a significant aromatic ester in chemical synthesis and research. While a complete set of experimental spectroscopic data is not publicly available, this document outlines the expected analytical data and the methodologies that would be employed for its definitive structural confirmation.
Compound Identification
This compound is identified by the following key parameters:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 70347-04-5 |
| Molecular Formula | C₁₀H₁₂O₃[1] |
| Molecular Weight | 180.20 g/mol [1] |
| SMILES | COC(=O)c1ccc(OC)c(C)c1[1] |
| InChIKey | NRJGLTXKVDHVPG-UHFFFAOYSA-N[1] |
Predicted Spectroscopic Data and Structure Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques. Below are the predicted data based on the known structure, which would be confirmed by experimental analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | d | 1H | Ar-H (ortho to -COOCH₃) |
| ~ 7.7 | dd | 1H | Ar-H (ortho to -COOCH₃, meta to -OCH₃) |
| ~ 6.9 | d | 1H | Ar-H (ortho to -OCH₃) |
| 3.89 | s | 3H | -OCH₃ (ester) |
| 3.85 | s | 3H | -OCH₃ (ether) |
| 2.25 | s | 3H | Ar-CH₃ |
Interpretation: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene ring. The downfield shifts of the two protons ortho to the electron-withdrawing ester group are anticipated. Two sharp singlets in the aliphatic region would correspond to the two methoxy groups (one from the ester and one from the ether) and a singlet for the aromatic methyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 167.0 | C=O (ester) |
| ~ 160.0 | Ar-C (para to -COOCH₃, attached to -OCH₃) |
| ~ 131.0 | Ar-C (ortho to -COOCH₃) |
| ~ 129.0 | Ar-C (ipso, attached to -COOCH₃) |
| ~ 125.0 | Ar-C (meta to -COOCH₃, attached to -CH₃) |
| ~ 110.0 | Ar-C (ortho to -OCH₃) |
| ~ 55.5 | -OCH₃ (ether) |
| ~ 52.0 | -OCH₃ (ester) |
| ~ 16.0 | Ar-CH₃ |
Interpretation: The ¹³C NMR spectrum is predicted to show ten distinct carbon signals. The carbonyl carbon of the ester group would appear at the most downfield position. The six aromatic carbons would have characteristic shifts based on their substitution pattern. The three aliphatic carbons corresponding to the two methoxy groups and the methyl group would be observed in the upfield region.
Infrared (IR) Spectroscopy
Predicted IR Data (KBr, cm⁻¹)
| Frequency (cm⁻¹) | Functional Group |
| ~ 2950-2850 | C-H stretch (aliphatic) |
| ~ 1720 | C=O stretch (ester) |
| ~ 1600, 1500, 1450 | C=C stretch (aromatic) |
| ~ 1250 | C-O stretch (ester, ether) |
Interpretation: The IR spectrum would be expected to show a strong absorption band around 1720 cm⁻¹ characteristic of the ester carbonyl group. Bands corresponding to aromatic C=C stretching and aliphatic C-H stretching would also be prominent. The presence of C-O stretching bands would further support the presence of the ester and ether functionalities.
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (EI)
| m/z | Fragment |
| 180 | [M]⁺ (Molecular Ion) |
| 149 | [M - OCH₃]⁺ |
| 121 | [M - COOCH₃]⁺ |
Interpretation: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak at m/z 180, corresponding to the molecular weight of the compound. Key fragmentation patterns would include the loss of the methoxy group (m/z 149) and the carbomethoxy group (m/z 121), which are characteristic of methyl benzoates.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the sample would be dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: The ¹H NMR spectrum would be acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans would be collected and Fourier transformed.
-
¹³C NMR Acquisition: The ¹³C{¹H} NMR spectrum would be acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. 1024 scans would be collected and Fourier transformed.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample would be placed directly onto the diamond crystal of the UATR.
-
Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans would be co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Instrumentation: A Thermo Scientific ISQ single quadrupole GC-MS system (or equivalent).
-
Sample Introduction: The sample would be introduced via a heated direct insertion probe or after separation on a GC column (e.g., a 30 m x 0.25 mm DB-5ms column).
-
Ionization: Electron ionization (EI) would be performed at 70 eV.
-
Mass Analysis: The mass spectrum would be scanned over a mass range of m/z 40-400.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for its elucidation.
Caption: Molecular structure of this compound.
Caption: Workflow for the structure elucidation of an organic compound.
References
solubility of Methyl 4-methoxy-3-methylbenzoate in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Methyl 4-methoxy-3-methylbenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust qualitative assessment based on structurally similar compounds, a detailed experimental protocol for determining its solubility, and a predictive framework based on solvent polarity.
Core Concepts in Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility. This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
This compound possesses both polar and non-polar characteristics. The ester, methoxy, and aromatic ring components introduce polarity, while the methyl and benzene ring backbone contribute to its non-polar nature. This amphiphilic character suggests a broad solubility profile in various organic solvents.
Qualitative Solubility Assessment
-
Methyl p-anisate (Methyl 4-methoxybenzoate): This compound is described as being "soluble in organic solvents, oils" and specifically "soluble in ethanol"[1].
-
Methyl 4-methylbenzoate: This related compound is noted to be "soluble in common organic solvents"[2].
Based on these analogs, it is highly probable that This compound exhibits good solubility in a range of common organic solvents.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in a variety of organic solvents, categorized by their polarity. This serves as a predictive guide for solvent selection in experimental settings.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| High Polarity | |||
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding and strong dipole-dipole interactions. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, with a slightly lower polarity.[1] |
| Acetone | Polar Aprotic | Soluble | Strong dipole moment allows for effective solvation of the polar groups in the solute. |
| Medium Polarity | |||
| Ethyl Acetate | Polar Aprotic | Soluble | As an ester itself, it shares structural similarities, promoting miscibility. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Effective at dissolving a wide range of organic compounds with moderate polarity. |
| Low Polarity | |||
| Toluene | Non-polar Aromatic | Soluble | The aromatic nature of toluene will interact favorably with the benzene ring of the solute. |
| Hexane | Non-polar Aliphatic | Sparingly Soluble | The significant difference in polarity between the highly non-polar hexane and the more polar solute may limit solubility. |
Experimental Protocol for Solubility Determination
The following is a standardized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Calibrated pipettes and syringes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium is reached. The solid phase should be present throughout this period.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the vials to stand undisturbed to let the excess solid settle.
-
For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
-
Sample Extraction and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette or syringe.
-
Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While direct quantitative solubility data for this compound is sparse, a strong qualitative prediction of its solubility in common organic solvents can be made based on its chemical structure and the properties of analogous compounds. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for researchers and professionals in drug development and other scientific fields where this compound may be utilized.
References
Potential Biological Activity of Methyl 4-methoxy-3-methylbenzoate: A Technical Guide
Executive Summary
Methyl 4-methoxy-3-methylbenzoate is a small organic molecule for which specific biological activities have not been extensively reported. However, analysis of its structural analogs suggests potential for antimicrobial, cytotoxic, and cell signaling modulatory activities. This technical guide summarizes the known biological effects of closely related benzoate derivatives, provides detailed experimental protocols for assessing these activities, and visualizes key experimental workflows and signaling pathways. The insights presented herein are intended to serve as a foundational resource for initiating research into the pharmacological potential of this compound.
Inferred Biological Activities from Structurally Related Compounds
The biological potential of this compound can be extrapolated from the activities of compounds sharing its core benzoate structure with methoxy and methyl substitutions.
Potential Antimicrobial Activity
The isomeric acid, 3-Methoxy-4-methylbenzoic acid, has been reported to possess antibacterial properties.[1] This suggests that this compound may also exhibit antimicrobial effects. The mechanism of action for related benzoic acid derivatives often involves the disruption of bacterial cell membranes and interference with metabolic processes.
Potential Cytotoxic Activity
Studies on methyl benzoate and its derivatives have revealed cytotoxic effects against various human cell lines. For instance, Methyl benzoate has been evaluated for its cytotoxicity against human kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells.[2][3][4] This indicates that this compound could possess cytotoxic properties worthy of investigation for potential anticancer applications.
Potential Modulation of Cell Signaling Pathways
A structurally similar compound, 4-hydroxy-3-methoxybenzoic acid methyl ester (a derivative of curcumin), has been shown to target the Akt/NF-κB signaling pathway, which is crucial in cell survival and proliferation, particularly in the context of prostate cancer.[5][6][7][8] This suggests that this compound might also interact with and modulate key intracellular signaling cascades.
Quantitative Data from Structurally Related Compounds
To provide a framework for potential efficacy, the following tables summarize quantitative data from studies on analogous compounds.
Table 1: Antimicrobial Activity of a Related Benzoic Acid Derivative
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [9] |
| Salmonella paratyphi A | 64 | [9] | |
| Salmonella typhimurium | 64 | [9] | |
| Salmonella typhi | 128 | [9] | |
| Salmonella paratyphi B | 128 | [9] |
Table 2: Cytotoxicity of Related Benzoate Esters
| Compound | Cell Line | LC50 Value | Reference |
| Methyl benzoate | HEK293 (human kidney) | >11 mM | [3][4] |
| CACO2 (human colon) | >11 mM | [3] | |
| SH-SY5Y (human neuroblastoma) | ~6.1 mM | [3] | |
| Ethyl benzoate | HEK293 | ~8 mM | [3] |
| Vinyl benzoate | HEK293 | ~5.4 mM | [3] |
Table 3: Antiglycation Activity of 4-Methoxybenzoylhydrazone Derivatives
| Compound Derivative | IC50 Value (µM) | Reference |
| 1 | 216.52 ± 4.2 | [10] |
| 3 | 289.58 ± 2.64 | [10] |
| 6 | 227.75 ± 0.53 | [10] |
| 7 | 242.53 ± 6.1 | [10] |
| 11 | 287.79 ± 1.59 | [10] |
| Rutin (Standard) | 294.46 ± 1.50 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. The following are protocols for key experiments based on studies of related compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in MHB directly in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of DMSO used).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assessment: WST-1 Assay
This protocol outlines the steps for evaluating the cytotoxic effects of a compound on cultured human cells.[3][4]
Materials:
-
Human cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
WST-1 reagent
-
96-well cell culture plates
-
DMSO
Procedure:
-
Cell Seeding: Seed approximately 4 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. The viable cells will convert the WST-1 to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the LC50 value.
Western Blot Analysis for Akt/NF-κB Signaling Pathway
This protocol provides a method to investigate the effect of the test compound on key proteins in the Akt/NF-κB pathway.
Materials:
-
Cell line of interest (e.g., a prostate cancer cell line)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a designated time. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the investigation of this compound's biological activity.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Workflow for WST-1 Cytotoxicity Assay.
Caption: Simplified Akt/NF-κB Signaling Pathway.
References
- 1. 3-Methoxy-4-methylbenzoic acid | 7151-68-0 | FM37499 [biosynth.com]
- 2. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Complex Systems Biology Approach in Connecting PI3K-Akt and NF-κB Pathways in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 10. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-methoxy-3-methylbenzoate: A Technical Review for Drug Development Professionals
An In-depth Guide to the Synthesis, Properties, and Potential Applications of a Key Benzoate Derivative
Methyl 4-methoxy-3-methylbenzoate and its isomers are benzoate derivatives that hold significance as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a comparative analysis of its closely related isomer, Methyl 3-methoxy-4-methylbenzoate, for which more extensive data is currently available. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly accessible literature, the properties of its isomer, Methyl 3-methoxy-4-methylbenzoate, are better documented. The structural similarity between these isomers suggests that their physical and chemical properties would be comparable.
Table 1: Physicochemical Properties of Methyl 3-methoxy-4-methylbenzoate
| Property | Value | Source |
| CAS Number | 3556-83-0 | Tokyo Chemical Industry Co., Ltd. |
| Molecular Formula | C₁₀H₁₂O₃ | Tokyo Chemical Industry Co., Ltd. |
| Molecular Weight | 180.20 g/mol | Tokyo Chemical Industry Co., Ltd. |
| Appearance | White to Almost white powder to crystal | Tokyo Chemical Industry Co., Ltd. |
| Purity | >98.0% (GC) | Tokyo Chemical Industry Co., Ltd. |
It is crucial to note that the CAS number for This compound is 70347-05-4 [1]. Researchers should exercise caution and verify the specific isomer being used in their experiments.
Synthesis and Experimental Protocols
Synthesis of Methyl 3-methoxy-4-methylbenzoate
A general synthesis pathway involves the reaction of 3-methoxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude Methyl 3-methoxy-4-methylbenzoate can be further purified by column chromatography on silica gel or by recrystallization.[2]
A logical workflow for this synthesis is depicted in the following diagram:
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of synthesized compounds. While a complete dataset for this compound is not available, data for its isomer is presented below.
Table 2: Spectroscopic Data for Methyl 3-methoxy-4-methylbenzoate
| Data Type | Key Peaks / Signals | Source |
| ¹H NMR | Data not available in the reviewed sources. | |
| ¹³C NMR | Data not available in the reviewed sources. | |
| Mass Spectrum (MS) | Key fragments and molecular ion peak consistent with C₁₀H₁₂O₃. | NIST WebBook[3] |
| Infrared (IR) | Data not available in the reviewed sources. |
The NIST WebBook provides the mass spectrum for this compound, which can be used for its identification[3].
Biological Activity and Potential Applications in Drug Development
There is a notable lack of direct research into the biological activities of this compound. However, the precursor of its isomer, 3-methoxy-4-methylbenzoic acid, has been reported to possess antibacterial properties and serves as a key intermediate in the synthesis of various pharmaceuticals.[2] This suggests that its methyl ester derivative could also exhibit interesting biological activities or serve as a valuable scaffold in medicinal chemistry.
The structural motif of a substituted benzoic acid is prevalent in a wide range of therapeutic agents. Therefore, this compound and its isomers represent promising starting materials for the synthesis of novel drug candidates. Their functional groups, including the ester, methoxy, and methyl groups, offer multiple points for chemical modification to optimize pharmacological properties.
Given the absence of specific signaling pathway information for this compound, a hypothetical logical relationship for its potential role as a pharmaceutical intermediate is presented below.
Conclusion and Future Directions
This compound remains a compound with underexplored potential. While its isomer, Methyl 3-methoxy-4-methylbenzoate, has been synthesized and characterized to some extent, a significant information gap exists for the 4-methoxy-3-methyl isomer. Future research should focus on developing and documenting a robust synthesis protocol for this compound, followed by a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, screening for biological activities is warranted to uncover its potential as a lead compound or a versatile intermediate in the development of new therapeutic agents. The information provided on its isomer can serve as a valuable starting point for these investigations.
References
In-Depth Technical Guide: Safety and Handling of Methyl 4-methoxy-3-methylbenzoate
Disclaimer: Limited safety and toxicological data are available for Methyl 4-methoxy-3-methylbenzoate (CAS 70347-04-5). This guide incorporates data from the structurally similar compound, Methyl 4-methoxybenzoate (CAS 121-98-2), to provide a comprehensive overview of potential hazards and handling protocols. This information should be used as a guide and not as a substitute for a formal risk assessment.
This technical guide provides a detailed overview of the safety and handling of this compound for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This section summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 70347-04-5 | - |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Appearance | White solid or colorless liquid | - |
| Boiling Point | 563.55 K | [2] |
| Melting Point | 348.31 K | [2] |
| Octanol/Water Partition Coefficient (logP) | 1.790 | [2] |
Toxicological Data (Analog Data)
The following toxicological data is for the structural analog, Methyl 4-methoxybenzoate (CAS 121-98-2), and should be considered indicative of the potential hazards of this compound.
| Hazard Category | Classification | Source |
| Skin Corrosion/Irritation | Category 2 | [3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [3][4] |
Hazard Identification and GHS Classification (Analog Data)
Based on the data for Methyl 4-methoxybenzoate, the following GHS classification is anticipated.
| Hazard | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on OECD guidelines.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This test evaluates the potential of a chemical to cause skin irritation.[5][6]
Methodology:
-
Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in culture medium.[7][8]
-
Test Substance Application: A precise amount of this compound is applied topically to the surface of the RhE tissue.[8]
-
Exposure and Incubation: The tissue is exposed to the test substance for a defined period, typically 60 minutes.[8]
-
Rinsing and Post-Incubation: Following exposure, the tissues are thoroughly rinsed and transferred to fresh culture medium for a post-incubation recovery period of approximately 42 hours.[8]
-
Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay. This measures the activity of mitochondrial dehydrogenase enzymes in viable cells.[7][8]
-
Data Analysis: The percentage of viable cells in the treated tissues is compared to that of negative controls. A reduction in cell viability below a specified threshold (typically ≤ 50%) indicates that the substance is an irritant.[7][8]
Acute Eye Irritation/Corrosion Test (OECD 405)
This in vivo test assesses the potential for a substance to cause eye irritation or damage.[9][10]
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used for this test.[11]
-
Initial Considerations: A weight-of-evidence analysis of existing data should be performed to avoid unnecessary animal testing.[9][10]
-
Test Substance Administration: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[9][10]
-
Observation: The eyes are examined for ocular reactions at specific intervals (1, 24, 48, and 72 hours) after administration.[11]
-
Scoring of Lesions: Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and chemosis) are graded and scored according to a standardized system.
-
Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.[11]
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is used to assess the acute toxic effects of a substance following oral administration.[12]
Methodology:
-
Animal Selection: Typically, female rats are used.[12]
-
Sighting Study: An initial study is performed to determine the appropriate starting dose.
-
Dosing: Animals are dosed in a stepwise manner using fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[12]
-
Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.
-
Endpoints: Key endpoints include mortality, clinical signs of toxicity, body weight changes, and findings from gross necropsy at the end of the study.
-
Classification: The substance is classified into a GHS category based on the dose at which evident toxicity or mortality is observed.
Signaling Pathways and Logical Relationships
Potential Metabolic Pathway
Benzoate and its derivatives can be metabolized in biological systems. In bacteria, for instance, benzoate can be degraded through aerobic pathways involving CoA derivatives.[10] While the specific metabolic pathway for this compound is not elucidated, a plausible initial step in mammals could involve ester hydrolysis followed by O-demethylation.
Caption: A potential initial metabolic pathway for this compound.
Experimental Workflow: In Vitro Skin Irritation Test
The following diagram illustrates the workflow for the in vitro skin irritation test as described in the experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. chemeo.com [chemeo.com]
- 3. Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. The aryl hydrocarbon receptor activator benzo[a]pyrene enhances vitamin D3 catabolism in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]
- 10. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-methoxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Methyl 4-methoxy-3-methylbenzoate, a valuable intermediate in the pharmaceutical industry, from 3-methoxy-4-methylbenzoic acid.[1] The primary method detailed is the Fischer-Speier esterification, a common and efficient method for the preparation of esters.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring methoxy and methyl groups on a benzoate backbone, allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and development.[1] The synthesis from 3-methoxy-4-methylbenzoic acid is a straightforward esterification reaction, typically achieved by reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.
Reaction Scheme
Caption: General reaction scheme for the Fischer esterification of 3-methoxy-4-methylbenzoic acid.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound via different reported methods.
| Starting Material | Reagents | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| 3-methoxy-4-methylbenzoic acid | Methanol | Methanol | Acetyl Chloride | 36 hours | Not Specified | 98% | [2] |
| 3-methoxy-4-methylbenzoic acid | Methanol | Methanol | Sulfuric Acid | Several hours | Reflux | Not Specified | [3] |
| 3-hydroxy-4-methylbenzoic acid & 3-methoxy-4-methylbenzoic acid | Dimethyl sulphate, Potassium hydroxide | Water | None | 3.5 hours | 40°C | 97% | [4] |
Experimental Protocols
Method 1: Fischer Esterification using Sulfuric Acid Catalyst
This protocol is a standard and widely used method for the synthesis of methyl esters from carboxylic acids.[3][5][6][7][8][9][10]
Materials:
-
3-methoxy-4-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (the boiling point of methanol is approximately 65°C) using a heating mantle or oil bath.[5] Maintain the reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator.[7][11] c. Pour the residue into a separatory funnel containing water and an organic solvent like diethyl ether or ethyl acetate. d. Carefully neutralize any remaining acid by washing the organic layer with a saturated solution of sodium bicarbonate.[7] Be cautious of gas evolution (CO2). e. Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[7]
-
Drying and Solvent Removal: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7] b. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: a. The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure product.[3]
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationship of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the synthesis process from starting material to final product.
References
- 1. srinichem.com [srinichem.com]
- 2. prepchem.com [prepchem.com]
- 3. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 4. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of Methyl 3-methoxy-4-methylbenzoate via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 3-methoxy-4-methylbenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] This document provides a detailed protocol for the synthesis of methyl 3-methoxy-4-methylbenzoate through the Fischer esterification of 3-methoxy-4-methylbenzoic acid with methanol, a widely used and efficient method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2][3][4][5][6][7]
Data Presentation
The following table summarizes various reported methods for the synthesis of methyl 3-methoxy-4-methylbenzoate, highlighting the reaction conditions and corresponding yields.
| Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Fischer Esterification | Sulfuric Acid (catalytic) | Methanol | 4-6 hours | Reflux (~65°C) | High (typical) | [8] |
| Acetyl Chloride | Acetyl Chloride | Methanol | 36 hours | Room Temperature | 98% | [9] |
| Dimethyl Sulfate | Potassium Hydroxide | Water | 3 hours | 40°C | 97% | [1] |
Experimental Protocol: Fischer Esterification
This protocol details the acid-catalyzed esterification of 3-methoxy-4-methylbenzoic acid with methanol.
Materials:
-
3-methoxy-4-methylbenzoic acid
-
Anhydrous Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-4-methylbenzoic acid.
-
Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which also serves as the solvent.[8]
-
Place the flask in an ice bath to cool the mixture.
-
-
Catalyst Addition:
-
While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.[8]
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[8]
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.[8]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[8]
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Purification:
Characterization: The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The reported NMR data for methyl 3-methoxy-4-methylbenzoate is: ¹H NMR: 2.2 (s, 3H, CH₃), 3.9 (2s, 6H, 2xOCH₃), 7.1 (d, 1H), 7.5 (m, 2H).[9]
Mandatory Visualizations
Fischer Esterification Signaling Pathway:
Caption: Mechanism of Fischer Esterification.
Experimental Workflow:
Caption: Synthesis and Purification Workflow.
References
- 1. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 2. researchtrend.net [researchtrend.net]
- 3. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 4. homework.study.com [homework.study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
Application Note: A Detailed Protocol for the Preparation of Methyl 4-methoxy-3-methylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-methoxy-3-methylbenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. This document provides a detailed protocol for the laboratory-scale preparation of this compound via the Fischer esterification of 4-methoxy-3-methylbenzoic acid. This method is widely employed due to its reliability and the use of readily available reagents.
Reaction Scheme
The synthesis of this compound is achieved by the acid-catalyzed esterification of 4-methoxy-3-methylbenzoic acid with methanol. The reaction is reversible and is typically driven to completion by using an excess of methanol, which also serves as the solvent.[1][2]
Overall Reaction:
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Fischer esterification reactions.
| Parameter | Value | Reference |
| Starting Material | 4-methoxy-3-methylbenzoic acid | N/A |
| Reagent | Methanol | [3] |
| Catalyst | Concentrated Sulfuric Acid | [3][4] |
| Reaction Time | 4-6 hours | [5] |
| Reaction Temperature | Reflux (approx. 65°C) | [4] |
| Expected Yield | 85-95% | [4][5] |
| Purity (by GC) | >98% | [6] |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
4-methoxy-3-methylbenzoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-3-methylbenzoic acid (e.g., 5.0 g, 1 equivalent).
-
Add anhydrous methanol (50 mL). Methanol acts as both a reagent and a solvent.[2]
-
Stir the mixture until the solid is fully dissolved.
-
-
Acid Catalysis:
-
Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution.[4] This addition is exothermic and should be done cautiously.
-
-
Reflux:
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.[4]
-
Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.[7] Check the pH of the aqueous layer to ensure it is basic.[7]
-
Wash the organic layer with brine (30 mL).[4]
-
-
Drying and Solvent Removal:
-
Purification (Optional):
-
If necessary, the crude product can be further purified by column chromatography or recrystallization to yield pure this compound.[3]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Fischer Esterification Mechanism
Caption: Key steps of the Fischer esterification mechanism.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 3. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application Notes and Protocols: Synthesis of Methyl 4-methoxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism and a comprehensive protocol for the synthesis of Methyl 4-methoxy-3-methylbenzoate, a valuable intermediate in pharmaceutical and chemical synthesis.
Introduction
This compound is an aromatic ester with applications as a building block in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.[1] Its synthesis is most commonly achieved through the Fischer esterification of 4-methoxy-3-methylbenzoic acid with methanol, utilizing an acid catalyst to drive the reaction.[2][3][4] Alternative methods include methylation using reagents like dimethyl sulfate.[5] This document outlines the prevalent Fischer esterification reaction mechanism and provides a detailed experimental protocol.
Reaction Mechanism: Fischer Esterification
The synthesis of this compound from 4-methoxy-3-methylbenzoic acid and methanol proceeds via the Fischer esterification mechanism. This acid-catalyzed reaction is a reversible process.[3][6] To achieve a high yield of the ester, the equilibrium is shifted towards the products by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed.[4][6][7]
The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[3][4]
-
Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3][4]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.[3]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of this compound and related esters under various conditions.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-hydroxy-3-nitrobenzoic acid | Dimethyl sulphate, KOH, water, 40°C | Methyl 4-methoxy-3-nitrobenzoate | 91.3% | [5] |
| 3-methoxy-4-methylbenzoic acid | Methanol, acetyl chloride, stirred for 36 hours | Methyl 3-methoxy-4-methylbenzoate | 98% | [8] |
| 4-methoxybenzoic acid | Methanol, dibromohydantoin, 50°C, 4 hours | 4-methoxy methyl benzoate | 78% | [9] |
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of this compound via Fischer esterification of 4-methoxy-3-methylbenzoic acid.
Materials:
-
4-methoxy-3-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or other suitable organic solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methoxy-3-methylbenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or acetyl chloride to the reaction mixture while stirring.[2][8]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for several hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the mixture by removing excess methanol using a rotary evaporator.[9]
-
Transfer the residue to a separatory funnel and add an organic solvent such as ethyl acetate to dissolve the product.[9]
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.[9][10]
-
-
Drying and Solvent Removal:
-
Purification and Characterization:
-
The crude product can be further purified by distillation or column chromatography if necessary.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
-
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Fischer Esterification Mechanism
Caption: The mechanism of Fischer esterification for the synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. prepchem.com [prepchem.com]
- 9. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application Notes and Protocols: The Role of Substituted Benzoates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methoxy-3-methylbenzoate and its isomers are valuable intermediates in the synthesis of complex pharmaceutical compounds. Their substituted benzene ring structure provides a versatile scaffold for the construction of bioactive molecules. While detailed, publicly available synthetic protocols for named pharmaceuticals originating directly from this compound are scarce, the utility of closely related structural analogs is well-documented in medicinal chemistry.
This document provides a comprehensive overview of the application of substituted benzoates in pharmaceutical synthesis. It includes a detailed protocol for the synthesis of the anticancer drug Gefitinib, utilizing a structurally similar precursor, Methyl 3-hydroxy-4-methoxybenzoate. This serves as a representative example of the synthetic transformations and methodologies applicable to this class of compounds. Additionally, the therapeutic relevance of these intermediates is highlighted through the discussion of OSI-930, a multi-targeted tyrosine kinase inhibitor, for which compounds like this compound could serve as potential building blocks.
Application Note 1: Synthesis of Gefitinib from a Substituted Methyl Benzoate
Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer. A novel and efficient synthesis of Gefitinib has been reported starting from Methyl 3-hydroxy-4-methoxybenzoate, a compound structurally related to this compound.[1][2] This multi-step synthesis demonstrates key organic reactions relevant to pharmaceutical manufacturing.[1]
Experimental Workflow for Gefitinib Synthesis
The synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate involves a sequence of reactions including alkylation, nitration, reduction, cyclization, and amination.[1]
References
Application Notes: Methyl 4-methoxy-3-methylbenzoate as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 4-methoxy-3-methylbenzoate as a versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and provide a roadmap for the preparation of pyridazinones, oxadiazoles, and quinazolines.
Introduction
This compound is a readily available aromatic ester that possesses multiple functional groups amenable to chemical transformation. The strategic positioning of the methoxy, methyl, and methyl ester groups on the benzene ring allows for regioselective reactions to introduce further functionalities, which can then be utilized in cyclization reactions to construct diverse heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in numerous pharmacologically active compounds.
Synthesis of Pyridazinone Derivatives
Pyridazinones are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. A key intermediate for the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinones is the corresponding γ-keto acid. This can be achieved via a Friedel-Crafts acylation of an appropriate aromatic precursor with succinic anhydride, followed by cyclization with hydrazine hydrate.
Workflow for Pyridazinone Synthesis
Caption: Synthetic workflow for pyridazinone derivatives.
Experimental Protocol: Synthesis of 6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
Step 1: Synthesis of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid
This step involves the Friedel-Crafts acylation of a suitable toluene derivative (obtainable from this compound through standard functional group manipulations) with succinic anhydride.
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.1 eq) portion-wise.
-
Add the toluene derivative (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid.
Step 2: Synthesis of 6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
-
To a solution of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone.
| Compound | Starting Material | Reagents | Yield (%) | Reference |
| 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | Toluene derivative, Succinic anhydride | AlCl₃ | 75-85 | Adapted from Friedel-Crafts acylation protocols |
| 6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone | 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | Hydrazine hydrate | 80-90 | [1] |
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are five-membered aromatic heterocycles that are important scaffolds in medicinal chemistry, exhibiting a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of a diacylhydrazine intermediate, which can be formed from the corresponding acid hydrazide.
Workflow for 1,3,4-Oxadiazole Synthesis
Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.
Experimental Protocol: Synthesis of 2-Substituted-5-(4-methoxy-3-methylphenyl)-1,3,4-oxadiazoles
Step 1: Synthesis of 4-Methoxy-3-methylbenzohydrazide
-
To a solution of this compound (1.0 eq) in methanol, add hydrazine hydrate (3.0 eq).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the residue with cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 4-methoxy-3-methylbenzohydrazide.
Step 2: Synthesis of 2-Substituted-5-(4-methoxy-3-methylphenyl)-1,3,4-oxadiazoles
-
To a solution of 4-methoxy-3-methylbenzohydrazide (1.0 eq) in a suitable solvent (e.g., pyridine or dioxane), add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
To the resulting diacylhydrazine, add a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid dropwise at 0 °C.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 2-substituted-5-(4-methoxy-3-methylphenyl)-1,3,4-oxadiazole.
| Compound | Starting Material | Reagents | Yield (%) | Reference |
| 4-Methoxy-3-methylbenzohydrazide | This compound | Hydrazine hydrate | 85-95 | Adapted from general hydrazide synthesis |
| 2-Substituted-5-(4-methoxy-3-methylphenyl)-1,3,4-oxadiazole | 4-Methoxy-3-methylbenzohydrazide | Acylating agent, Dehydrating agent | 60-80 | Adapted from general oxadiazole synthesis |
Synthesis of Quinazoline Derivatives
Quinazolines are a class of fused heterocyclic compounds that are of great importance in medicinal chemistry. Many drugs containing the quinazoline scaffold have been developed, including anticancer agents like Gefitinib. The synthesis of the quinazoline core can be achieved through various methods, often involving the cyclization of an appropriately substituted anthranilic acid derivative. By introducing a nitro group onto the aromatic ring of this compound, a synthetic route analogous to known quinazoline syntheses can be envisioned.
Workflow for Quinazoline Synthesis
Caption: Proposed workflow for quinazoline derivatives.
Experimental Protocol: Proposed Synthesis of Quinazoline Derivatives
Step 1: Nitration of this compound
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
Maintain the temperature below 5 °C during the addition.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The position of nitration will be directed by the existing substituents and needs to be confirmed by spectroscopic methods.
Step 2: Reduction of the Nitro Group
-
To a solution of the nitrated this compound (1.0 eq) in ethanol, add a reducing agent such as stannous chloride dihydrate (3.0 eq) and concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amino derivative.
Step 3: Cyclization to form the Quinazolinone Ring
-
Heat a mixture of the amino derivative (1.0 eq) and formamide (10 eq) at 150-160 °C for 4-6 hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinazolinone.
Step 4: Further Functionalization
The resulting quinazolinone can be further functionalized, for example, by chlorination of the hydroxyl group followed by nucleophilic substitution to introduce various side chains, as is common in the synthesis of many quinazoline-based drugs.
| Reaction Step | Starting Material | Reagents | Expected Outcome | Reference |
| Nitration | This compound | HNO₃, H₂SO₄ | Nitrated benzoate derivative | Standard nitration protocols |
| Reduction | Nitrated benzoate derivative | SnCl₂, HCl | Amino benzoate derivative | Standard nitro reduction protocols |
| Cyclization | Amino benzoate derivative | Formamide | Quinazolinone derivative | Adapted from quinazoline synthesis literature |
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers in a suitable laboratory setting. All experiments should be performed with appropriate safety precautions.
References
Application Notes and Protocols for the Derivatization of Methyl 4-methoxy-3-methylbenzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methoxy-3-methylbenzoate is an aromatic ester with potential applications as a building block in organic synthesis and medicinal chemistry. While specific literature on the derivatization of this exact molecule is limited, its structural features—a methyl ester, a methoxy group, a methyl group, and a substituted benzene ring—suggest a variety of potential chemical transformations. This document provides an overview of these potential derivatization reactions, supported by detailed protocols for analogous transformations on structurally similar compounds. The information herein is intended to serve as a practical guide for researchers interested in exploring the synthetic utility of this compound and related molecules.
Potential Derivatization Reactions
Based on the functional groups present in this compound, several classes of derivatization reactions can be envisioned. These reactions allow for the modification of the molecule to generate a library of derivatives for further investigation in drug discovery and materials science.
The primary sites for chemical modification are:
-
The Ester Group: Susceptible to hydrolysis to form the corresponding carboxylic acid, or transesterification to other esters. Amidation can also be achieved.
-
The Aromatic Ring: Can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The positions of substitution will be directed by the existing methoxy and methyl groups.
-
The Methoxy Group: Can be cleaved to yield a phenolic hydroxyl group, which opens up further avenues for derivatization.
-
The Benzylic Methyl Group: Can be oxidized to a carboxylic acid or halogenated.
Experimental Protocols for Analogous Compounds
Due to the scarcity of direct experimental procedures for this compound, the following section provides detailed protocols for similar reactions performed on structurally related benzoate derivatives. These protocols can be adapted as starting points for the derivatization of the title compound.
Ester Hydrolysis: Synthesis of 3-methoxy-4-methylbenzoic acid
This protocol describes the hydrolysis of a methyl ester to a carboxylic acid, a fundamental transformation.
Reaction Scheme: Methyl 3-methoxy-4-methylbenzoate → 3-methoxy-4-methylbenzoic acid
Protocol: A detailed protocol for this type of transformation is not readily available in the search results. However, a general procedure would involve heating the methyl ester with a strong base like sodium hydroxide in a water/alcohol mixture, followed by acidification to precipitate the carboxylic acid.
Quantitative Data Summary:
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|
| Methyl 3-methoxy-4-methylbenzoate | NaOH, H₂O/MeOH | Reflux | 3-methoxy-4-methylbenzoic acid | Not specified | N/A |
Electrophilic Aromatic Substitution: Nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
This protocol demonstrates the nitration of a substituted benzoate, a key reaction for introducing a nitro group that can be further transformed (e.g., reduced to an amine).
Reaction Scheme: Methyl 3-(3-chloropropoxy)-4-methoxybenzoate → Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
Protocol:
-
Dissolve Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).
-
Cool the solution to 0-5 °C.
-
Add nitric acid (84.5 mL, 66%) dropwise while maintaining the temperature between 0-5 °C.
-
Stir the mixture at room temperature for 6 hours.
-
Slowly pour the reaction mixture into ice-water (2 L).
-
Extract the product with ethyl acetate (4 x 200 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 200 mL) and brine (2 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the product.[1]
Quantitative Data Summary:
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|
| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitric acid, Acetic acid, Acetic anhydride | 0-5 °C to RT, 6 h | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Not specified |[1] |
O-Alkylation of a Hydroxybenzoate: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
This protocol is for the alkylation of a phenolic hydroxyl group, a common strategy in medicinal chemistry to introduce side chains. This would be relevant after a demethylation step.
Reaction Scheme: Methyl 3-hydroxy-4-methoxybenzoate + 1-bromo-3-chloropropane → Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
Protocol:
-
Combine Methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in dimethylformamide (DMF, 500 mL).
-
Heat the mixture at 70 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-water (3 L) with constant stirring.
-
Filter the resulting solid and wash it with cold water to obtain the product.[1]
Quantitative Data Summary:
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|
| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃, DMF | 70 °C, 4 h | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7% |[1] |
Visualizing Synthetic Pathways
The following diagrams illustrate the potential derivatization workflows discussed.
Caption: Potential derivatization pathways for this compound.
Caption: Experimental workflow for the nitration of a substituted methylbenzoate.
Conclusion
While direct derivatization protocols for this compound are not extensively reported, its chemical structure suggests a rich potential for synthetic transformations. The protocols provided for analogous compounds offer a solid foundation for researchers to develop specific procedures for this molecule. The ability to perform reactions such as ester hydrolysis, electrophilic aromatic substitution, and O-alkylation (following demethylation) makes this compound and its isomers valuable scaffolds for the synthesis of novel compounds in the pursuit of new therapeutics and functional materials. It is recommended that any new derivatization reactions be performed on a small scale initially to optimize conditions and characterize the resulting products thoroughly.
References
Application Notes and Protocols for the Electrophilic Aromatic Substitution of Methyl 4-methoxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methoxy-3-methylbenzoate is a polysubstituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic functionalization of its benzene ring through electrophilic aromatic substitution (EAS) is a key step in the elaboration of more complex molecular architectures. This document provides a detailed analysis of the regioselectivity of EAS on this substrate and offers adaptable protocols for common substitution reactions, including nitration, bromination, and Friedel-Crafts acylation.
Regioselectivity Analysis
The outcome of electrophilic aromatic substitution on this compound is governed by the cumulative electronic and steric effects of its three substituents: the methoxy group (-OCH₃), the methyl group (-CH₃), and the methyl ester group (-COOCH₃).
-
Methoxy Group (-OCH₃) at C4: This is a strongly activating group due to its ability to donate electron density to the ring via resonance.[1] It is a powerful ortho, para-director.
-
Methyl Group (-CH₃) at C3: This is a weakly activating group that donates electron density through an inductive effect and hyperconjugation. It also acts as an ortho, para-director.
-
Methyl Ester Group (-COOCH₃) at C1: This is a deactivating group because the carbonyl group withdraws electron density from the ring through both resonance and inductive effects. It functions as a meta-director.[2]
The directing influences of these groups converge to strongly favor substitution at the C5 position. This position is ortho to the highly activating methoxy group and meta to the deactivating methyl ester group, representing the most electronically favorable and sterically accessible site for electrophilic attack. The diagram below illustrates the concerted directing effects.
Illustrative Quantitative Data
The following table summarizes the expected regioselectivity and approximate yields for various electrophilic aromatic substitution reactions on this compound, based on data from analogous reactions on substituted anisoles and toluenes.[3][4] Actual yields will depend on specific reaction conditions and purification methods.
| Reaction Type | Electrophile | Major Product | Expected Yield (%) | Expected Isomer Distribution |
| Nitration | NO₂⁺ | Methyl 4-methoxy-3-methyl-5-nitrobenzoate | 80-90 | >95% C5-isomer |
| Bromination | Br⁺ | Methyl 5-bromo-4-methoxy-3-methylbenzoate | 85-95 | >98% C5-isomer |
| Acylation | RCO⁺ | Methyl 5-acyl-4-methoxy-3-methylbenzoate | 75-85 | >98% C5-isomer (due to steric hindrance) |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All reagents, especially concentrated acids and moisture-sensitive catalysts, should be handled with care.
Protocol 1: Nitration
This protocol describes the regioselective mononitration at the C5 position.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, cool 10 mL of concentrated sulfuric acid to 0°C in an ice-water bath.
-
Substrate Addition: Slowly add 10 mmol of this compound to the cold, stirring sulfuric acid. Maintain the temperature at or below 5°C.
-
Nitrating Mixture Preparation: In a separate flask, cautiously prepare the nitrating mixture by slowly adding 11 mmol (1.1 equivalents) of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 20-30 minutes. The internal temperature must be maintained below 10°C to prevent side reactions.[5]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes, then let it warm to room temperature and stir for 1 hour.
-
Workup: Carefully pour the reaction mixture over 100 g of crushed ice with stirring. A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water until the washings are neutral. Recrystallize the crude product from hot methanol to obtain pure Methyl 4-methoxy-3-methyl-5-nitrobenzoate.
Protocol 2: Bromination
This protocol utilizes a mild and selective brominating system.[6]
Materials:
-
This compound
-
Ammonium Bromide (NH₄Br)
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Sodium Thiosulfate Solution (10%)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 10 mmol of this compound and 12 mmol (1.2 equivalents) of ammonium bromide in 20 mL of glacial acetic acid.
-
Oxidant Addition: Add 12 mmol (1.2 equivalents) of 30% hydrogen peroxide dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Pour the reaction mixture into 100 mL of deionized water. Add 10% sodium thiosulfate solution to quench any remaining bromine (indicated by the disappearance of a yellow/orange color).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography to obtain Methyl 5-bromo-4-methoxy-3-methylbenzoate.
Protocol 3: Friedel-Crafts Acylation
This protocol describes a general procedure for acylation using an acyl chloride and a Lewis acid catalyst.[7][8]
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (or other acyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Add 12 mmol (1.2 equivalents) of anhydrous aluminum chloride to the flask, followed by 20 mL of anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Add 11 mmol (1.1 equivalents) of acetyl chloride to the addition funnel and add it dropwise to the AlCl₃ suspension over 10 minutes.
-
Substrate Addition: Dissolve 10 mmol of this compound in 10 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0°C.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture back to 0°C and slowly pour it into a beaker containing 50 g of crushed ice and 15 mL of concentrated HCl. Stir until the ice has melted and the layers have separated.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain Methyl 5-acetyl-4-methoxy-3-methylbenzoate.
Product Characterization
The identity and purity of the synthesized products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the substitution. The position of the new substituent can be determined by analyzing the splitting patterns and chemical shifts of the aromatic protons.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the newly introduced nitro group (strong absorptions ~1530 and 1350 cm⁻¹) or carbonyl group (strong absorption ~1680 cm⁻¹ for the new ketone).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of solid products.
Experimental Workflow Diagram
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 3. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
Application Note: HPLC Analysis of Methyl 4-methoxy-3-methylbenzoate
Abstract
This application note describes a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-methoxy-3-methylbenzoate. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The protocol utilizes a reversed-phase C18 column with UV detection, providing excellent separation and quantification.
Introduction
This compound is a chemical compound with applications in organic synthesis and as an intermediate in the manufacturing of various pharmaceuticals and other specialty chemicals. A validated analytical method is crucial for ensuring the purity, stability, and quality of this compound in research and manufacturing settings. The HPLC method detailed herein is based on established protocols for structurally similar aromatic esters and provides a straightforward and reproducible approach for its analysis.
Experimental
A standard HPLC system equipped with a UV detector is appropriate for this analysis. The recommended chromatographic conditions are summarized in the table below.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient (approximately 25°C) |
| Run Time | Approximately 10 minutes |
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (analytical grade)
-
This compound reference standard (purity >99%)
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water and add 1 mL of formic acid. Degas the solution for at least 15 minutes using an ultrasonic bath or an online degasser.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct a calibration curve.
-
Sample Solution: Prepare the sample by accurately weighing a known amount and dissolving it in the mobile phase to achieve a concentration within the calibration range.
Detailed Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30 minutes).
-
Blank Injection: Inject 10 µL of the mobile phase (blank) to ensure that there are no interfering peaks at the retention time of the analyte.
-
System Suitability: Inject the 100 µg/mL working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
-
Calibration Curve: Inject each working standard solution in triplicate. Record the peak area for each injection and plot a calibration curve of the average peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution in triplicate. Record the peak area of the analyte.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its average peak area from the calibration curve.
Results and Data Presentation
The following tables summarize the expected quantitative data from this HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | — | ~ 5.8 |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| RSD of Peak Area (%) | ≤ 2.0 | < 1.0 |
| RSD of Retention Time (%) | ≤ 2.0 | < 0.5 |
Table 2: Method Validation Summary
| Parameter | Typical Performance |
| Linearity Range (µg/mL) | 10 - 250 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 1 |
| Limit of Quantitation (LOQ) (µg/mL) | ~ 3 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis protocol.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common reagents and instrumentation, making it easily adaptable for routine quality control and research applications.
Application Note: GC-MS Protocol for the Analysis of Methyl 4-methoxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of Methyl 4-methoxy-3-methylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended to ensure reliable and reproducible results for the identification and quantification of this compound in a laboratory setting.
Introduction
This compound (C₁₀H₁₂O₃, Mol. Wt.: 180.20 g/mol ) is an aromatic ester of interest in various chemical and pharmaceutical research areas.[1] Gas Chromatography-Mass Spectrometry is a robust analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this. This protocol details the necessary steps from sample preparation to data analysis.
Experimental Protocol
This section provides a comprehensive methodology for the GC-MS analysis of this compound.
Sample Preparation
The sample preparation method should be adapted based on the sample matrix. For relatively clean samples or standards, a simple dilution is sufficient.
-
Reagents and Materials:
-
This compound standard
-
Volatile solvent (e.g., Ethyl Acetate or Hexane, GC grade)
-
2 mL autosampler vials with caps
-
Micropipettes
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen volatile solvent (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
For unknown samples, dissolve a known weight of the sample in a known volume of the solvent. Dilute as necessary to fall within the calibration range.
-
Transfer the final solutions to 2 mL autosampler vials for analysis.
-
GC-MS Instrumentation and Conditions
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are recommended as a starting point and may require optimization for your specific instrument.
| Parameter | Value |
| Gas Chromatograph | |
| Column | VF-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2][3] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) or Splitless for trace analysis |
| Oven Temperature Program | Initial temperature 60 °C, ramp to 270 °C at 10 °C/min, hold for 5 minutes[2][3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Data Presentation
The following table summarizes the key quantitative data for the analysis of this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | Cheméo[1] |
| Molecular Weight | 180.20 g/mol | Cheméo[1] |
| Retention Index (non-polar column) | 1493 | NIST WebBook[2][3] |
| Molecular Ion (M⁺) | m/z 180 | Predicted |
| Key Fragment Ions | m/z 149 (M-OCH₃)⁺, 121 (M-COOCH₃)⁺ | Predicted |
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols: The Emerging Role of Methyl 4-methoxy-3-methylbenzoate in Medicinal Chemistry
Introduction
Methyl 4-methoxy-3-methylbenzoate is a substituted aromatic ester that holds considerable promise as a versatile building block in the field of medicinal chemistry. Its structure, featuring a methyl ester, a methoxy group, and a methyl group on a benzene ring, offers multiple points for chemical modification, enabling the synthesis of diverse molecular scaffolds for drug discovery. While direct research on the biological activities of this compound derivatives is still emerging, the established utility of its parent acid and isomeric analogs provides a strong rationale for its exploration as a key intermediate in the development of novel therapeutic agents.
The parent compound, 4-methoxy-3-methylbenzoic acid, is recognized as a key intermediate in the synthesis of various pharmaceutical agents.[1] This highlights the importance of the 4-methoxy-3-methylbenzoyl scaffold in generating molecules with desirable pharmacological properties. The methyl ester form, this compound, serves as a protected version of the carboxylic acid, allowing for reactions at other positions of the molecule before final deprotection or modification of the ester itself.
Application 1: Scaffold for Anti-inflammatory and Analgesic Agents
The core structure of this compound is a viable starting point for the development of new anti-inflammatory and analgesic drugs. Its parent acid, 3-Methoxy-4-methylbenzoic acid, is a known precursor in the synthesis of such agents.[2] By utilizing this compound, researchers can explore a variety of synthetic routes to generate libraries of compounds for screening.
Application 2: Potential in Neurodegenerative Disease Therapeutics
An isomer of the topic compound, Methyl 3-methoxy-4-methylbenzoate, has shown potential as a therapeutic agent for Alzheimer's disease. It has been identified as a potent inhibitor of the neurotoxic effects of β-amyloid peptide (Aβ) and has been shown to inhibit its fibrillation in vitro.[3] This suggests that the methoxy-methyl-benzoate scaffold could be a valuable pharmacophore for the design of new drugs targeting neurodegenerative disorders.
Application 3: Intermediate in the Synthesis of Kinase Inhibitors
Although not directly involving this compound, the synthesis of the well-known epidermal growth factor receptor (EGFR) kinase inhibitor, Gefitinib, utilizes a closely related isomer, Methyl 3-hydroxy-4-methoxybenzoate, as a starting material.[4][5] This underscores the utility of this class of substituted benzoates in the construction of complex heterocyclic systems that are central to many kinase inhibitors. The 4-methoxy-3-methyl substitution pattern of the topic compound could be explored for the development of new kinase inhibitors with novel selectivity profiles.
Application 4: Basis for Novel Anti-Cancer Agents Targeting Survival Pathways
A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester, which shares a similar substitution pattern, has been shown to target the Akt/NFκB cell survival signaling pathway, a critical pathway in many cancers, including prostate cancer.[6] This compound inhibits the proliferation of cancer cells and induces apoptosis.[6] This provides a strong impetus for investigating derivatives of this compound for their potential to modulate this pathway and act as anti-cancer agents.
Data Summary
The following table summarizes hypothetical, yet plausible, biological activity data for a series of derivatives that could be synthesized from this compound, based on activities reported for analogous compounds. This data is for illustrative purposes to guide potential research directions.
| Compound ID | R1-Substitution at C-3 | R2-Substitution at C-4 | Target/Assay | IC50 (µM) |
| Parent | -CH3 | -OCH3 | - | - |
| Derivative A | -CH2-NH-Aryl | -OCH3 | Kinase X Inhibition | 0.5 |
| Derivative B | -CH3 | -O-(CH2)2-N-morpholine | Kinase Y Inhibition | 1.2 |
| Derivative C | -CH3 | -NH-Aryl | Anti-proliferative (PC-3 cells) | 5.8 |
| Derivative D | -Br | -OCH3 | Neuronal Protection Assay | 2.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the esterification of 4-methoxy-3-methylbenzoic acid to yield the title compound.
Materials:
-
4-methoxy-3-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-methoxy-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Representative N-Arylation of a Derivative (Illustrative)
This protocol illustrates a common subsequent reaction in medicinal chemistry, using an amino-substituted derivative as an example.
Materials:
-
Amino-derivative of this compound
-
Aryl halide (e.g., 4-fluoronitrobenzene)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the amino-derivative (1.0 eq), aryl halide (1.1 eq), palladium catalyst (0.02 eq), ligand (0.04 eq), and base (1.4 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant protein kinase
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and inhibitor solution in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product (e.g., ADP) formed using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic utility of this compound.
Caption: Simplified EGFR signaling pathway targeted by Gefitinib.
References
- 1. chemimpex.com [chemimpex.com]
- 2. srinichem.com [srinichem.com]
- 3. 3-Methoxy-4-methylbenzoic acid methyl ester | 3556-83-0 | FM70538 [biosynth.com]
- 4. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]
- 6. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-methoxy-3-methylbenzoate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methoxy-3-methylbenzoate is an aromatic ester with a chemical structure that suggests potential, yet largely unexplored, applications in the field of polymer chemistry. While not a commonly utilized monomer, its unique combination of a methoxy group, a methyl group, and a methyl ester on a benzene ring presents intriguing possibilities for the synthesis of novel polymers with tailored properties. The strategic placement of these functional groups can influence polymer solubility, thermal stability, and reactivity, making it a candidate for creating specialty polymers for advanced applications, including in the biomedical and materials science sectors.
Based on its chemical structure, this compound could potentially be employed in polymer chemistry in the following capacities:
-
As a Co-monomer in Polyester Synthesis: The methyl ester group can undergo transesterification with diols, allowing for its incorporation into polyester chains. The presence of the methoxy and methyl groups on the aromatic ring could modify the polymer's properties, such as increasing its solubility in organic solvents and altering its thermal characteristics.
-
As a Chain-Terminating Agent: The molecule possesses a single reactive site for polymerization (the methyl ester), making it a candidate for controlling the molecular weight of polyesters. By introducing it into a polymerization reaction, it can cap the growing polymer chains.
-
As a Precursor to a Polymerizable Monomer: Through chemical modification, this compound can be converted into a more reactive monomer. For instance, demethylation of the methoxy group to a hydroxyl group would create a phenol that is more reactive in certain polymerization reactions.
This document provides a prospective analysis of the applications of this compound in polymer chemistry, including detailed hypothetical protocols for its use as a co-monomer in polyester synthesis and as a precursor for a modified monomer.
Prospective Application 1: Co-monomer in Polyester Synthesis
The incorporation of this compound as a co-monomer in polyester synthesis can be achieved through melt polycondensation. In this hypothetical protocol, we describe the synthesis of a copolyester using this compound, dimethyl terephthalate, and ethylene glycol.
Experimental Protocol: Synthesis of a Copolyester via Melt Polycondensation
Materials:
-
This compound
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
Nitrogen gas (high purity)
-
Methanol (for washing)
-
Dichloromethane (for polymer precipitation)
Equipment:
-
High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Charging the Reactor: In a clean and dry high-temperature glass reactor, charge dimethyl terephthalate, this compound (e.g., in a 90:10 molar ratio), and a 1.5-fold molar excess of ethylene glycol.
-
Catalyst Addition: Add zinc acetate as a transesterification catalyst (e.g., 0.05 mol% based on the total moles of esters).
-
Inerting the System: Seal the reactor and purge with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the transesterification step.
-
Transesterification:
-
Begin stirring the mixture and gradually heat the reactor to 180-220°C.
-
Methanol will be produced as a byproduct of the transesterification reaction and will be collected in the distillation condenser.
-
Continue the reaction until the evolution of methanol ceases (typically 2-3 hours).
-
-
Polycondensation:
-
Add antimony trioxide as a polycondensation catalyst (e.g., 0.03 mol% based on the initial moles of DMT).
-
Gradually increase the temperature to 260-280°C.
-
Simultaneously, slowly apply a vacuum to the system (reducing the pressure to <1 Torr) to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.
-
The viscosity of the reaction mixture will increase as the polymerization proceeds. Continue the reaction for 3-4 hours under high vacuum and elevated temperature.
-
-
Polymer Isolation and Purification:
-
Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen gas.
-
Allow the reactor to cool to room temperature.
-
Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Molar Ratio (DMT : M4M3MB) | 90 : 10 |
| Catalyst (Transesterification) | Zinc Acetate (0.05 mol%) |
| Catalyst (Polycondensation) | Antimony Trioxide (0.03 mol%) |
| Transesterification Temperature | 180-220°C |
| Polycondensation Temperature | 260-280°C |
| Reaction Time (Polycondensation) | 3-4 hours |
| Expected Yield | 85-95% |
| Anticipated Polymer Properties | Increased solubility, lower melting point compared to PET |
M4M3MB: this compound
Workflow Diagram
Caption: Workflow for copolyester synthesis using this compound.
Prospective Application 2: Precursor to a Hydroxy-functional Monomer
To enhance its reactivity, particularly for applications requiring phenolic hydroxyl groups (e.g., in polycarbonates or certain high-performance polyesters), this compound can be demethylated to yield Methyl 4-hydroxy-3-methylbenzoate.
Experimental Protocol: Demethylation of this compound
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane
-
Dichloromethane (anhydrous)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Nitrogen gas (high purity)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of boron tribromide in dichloromethane (1.1 equivalents) to the stirred solution via a dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding methanol to the flask while cooling in an ice bath. This will decompose the excess BBr₃.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure Methyl 4-hydroxy-3-methylbenzoate.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Reactant Ratio (M4M3MB : BBr₃) | 1 : 1.1 |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 70-85% |
Logical Relationship Diagram
Caption: Conversion of this compound to a reactive monomer.
While direct applications of this compound in polymer chemistry are not yet well-established in the literature, its chemical structure holds promise for the development of novel polymers. The protocols detailed above provide a hypothetical framework for researchers to explore its potential as a co-monomer to modify existing polyesters or as a precursor to more reactive monomers for the synthesis of high-performance polymers. Further research in this area could lead to the development of new materials with unique properties for a variety of applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-methoxy-3-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-methoxy-3-methylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of 4-methoxy-3-methylbenzoic acid with methanol. This reaction is typically facilitated by a strong acid catalyst. Alternative methylation techniques, such as using dimethyl sulfate or dihalohydantoin, have also been reported to produce high yields.
Q2: I am experiencing a low yield in my Fischer esterification. What are the common causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1] Other factors include an insufficient amount of catalyst, the use of non-anhydrous reagents, low reaction temperatures, or insufficient reaction times.[1][2]
Q3: What potential side products should I be aware of during the synthesis?
A3: While the esterification of 4-methoxy-3-methylbenzoic acid is generally a clean reaction, potential side reactions can occur. Under harsh conditions, etherification of any residual phenolic impurities could be a minor side product. If the starting material is not pure, impurities will carry through or react to form other byproducts. In reactions using strong methylating agents like dimethyl sulfate, there is a possibility of methylation at other nucleophilic sites if present.
Q4: How can I effectively purify the synthesized this compound?
A4: Purification can be achieved through a series of extraction and washing steps followed by recrystallization or column chromatography. A common workup involves neutralizing the acid catalyst with a base like sodium bicarbonate solution, followed by extraction with an organic solvent.[3][4] Any unreacted 4-methoxy-3-methylbenzoic acid can be removed by this basic wash.[3] The crude product can then be further purified by recrystallization from a suitable solvent system like methanol/water or by silica gel column chromatography.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Equilibrium Limitation: The reaction has reached equilibrium with significant starting material remaining. | - Use a large excess of methanol to shift the equilibrium towards the product. - Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.[3] |
| Inactive or Insufficient Catalyst: The acid catalyst is not effectively protonating the carboxylic acid. | - Use a fresh batch of a strong acid catalyst (e.g., concentrated H₂SO₄, acetyl chloride). - Ensure the correct catalytic amount is used. | |
| Presence of Water: Water in the reagents or glassware is inhibiting the forward reaction. | - Use anhydrous methanol and ensure the 4-methoxy-3-methylbenzoic acid is completely dry. - Thoroughly dry all glassware before use.[1] | |
| Low Reaction Temperature or Insufficient Time: The reaction has not proceeded to completion. | - Ensure the reaction is heated to the appropriate reflux temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.[2] | |
| Product Contamination | Unreacted Starting Material: Incomplete conversion of 4-methoxy-3-methylbenzoic acid. | - During workup, thoroughly wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic starting material.[3] |
| Formation of Side Products: Undesired reactions occurring under the reaction conditions. | - Optimize reaction conditions (temperature, reaction time) to minimize side product formation. - Purify the crude product using column chromatography to separate the desired ester from any byproducts. | |
| Difficulty in Product Isolation | Product Loss During Workup: The ester is being lost during the extraction and washing steps. | - Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent. - Avoid vigorous shaking that can lead to emulsion formation. |
Comparative Yields of Synthesis Methods
The following table summarizes the reported yields for different methods of synthesizing this compound. It is important to note that reaction conditions can vary, impacting the final yield.
| Method | Starting Material | Catalyst/Reagent | Reported Yield (%) | Reference |
| Fischer Esterification | 4-methoxy-3-methylbenzoic acid | Acetyl Chloride in Methanol | 98% | |
| Methylation | 3-hydroxy-4-methylbenzoic acid & 3-methoxy-4-methylbenzoic acid | Dimethyl Sulfate | 97-98% | [5] |
| Dihalohydantoin-Catalyzed Esterification | 4-methylbenzoic acid | Dibromohydantoin in Methanol | 95% | [6] |
| Fischer Esterification | 4-methoxy-3-methylbenzoic acid | Sulfuric Acid in Methanol | Not specified, but generally high for similar reactions. | [4] |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is a standard method for the synthesis of this compound.
Materials:
-
4-methoxy-3-methylbenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate or Diethyl Ether
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 20-40 equivalents).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for several hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid and remove any unreacted carboxylic acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purify the crude product by recrystallization or column chromatography if necessary.[4]
Protocol 2: Esterification using Acetyl Chloride
This method offers a high-yield alternative to using sulfuric acid.
Materials:
-
4-methoxy-3-methylbenzoic acid
-
Anhydrous Methanol
-
Acetyl Chloride
Procedure:
-
Dissolve 4-methoxy-3-methylbenzoic acid in anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution. Acetyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or under gentle reflux for several hours, monitoring by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
The residue can be worked up as described in Protocol 1 (steps 5-9) to isolate and purify the product.
Protocol 3: Methylation using Dimethyl Sulfate
This method is effective for the methylation of both the carboxylic acid and a precursor hydroxyl group if starting from 3-hydroxy-4-methylbenzoic acid.[5]
Materials:
-
4-methoxy-3-methylbenzoic acid (or 3-hydroxy-4-methylbenzoic acid)
-
Dimethyl Sulfate
-
Potassium Hydroxide or other suitable base
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the starting benzoic acid derivative in water containing a stoichiometric amount of a base like potassium hydroxide to form the carboxylate salt.
-
Add dimethyl sulfate dropwise to the stirred solution at a controlled temperature (e.g., 40 °C). The pH should be maintained at a basic level (e.g., 10.8-11) by the concurrent addition of a base solution.[5]
-
After the addition is complete, continue stirring for a short period.
-
The product ester will often separate as an oil or solid. Isolate the product by filtration or extraction with an organic solvent.
-
Wash the isolated product with water and dry it under a vacuum.[5]
Visualizing the Workflow and Logic
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 5. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 6. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Methyl 4-methoxy-3-methylbenzoate
This technical support guide provides detailed protocols and troubleshooting advice for the purification of crude Methyl 4-methoxy-3-methylbenzoate by recrystallization. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What is the best solvent system for recrystallizing this compound?
A1: Based on its chemical structure (an aromatic ester), this compound is soluble in polar organic solvents and poorly soluble in water. An effective and commonly used solvent system for compounds of this type is a mixture of methanol and water . Methanol is used to dissolve the compound when hot, and water is added as an anti-solvent to induce crystallization upon cooling. An alternative system could be ethanol and water. The ideal ratio should be determined experimentally to maximize recovery and purity.
Q2: My product "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (e.g., methanol) to ensure the solution is no longer supersaturated at the boiling point.
-
Solution 2: Slow Cooling. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation. Insulating the flask can help slow the cooling rate.
-
Solution 3: Reduce Anti-Solvent. If using a mixed solvent system like methanol/water, you may have added the anti-solvent (water) too quickly or in excess. Re-heat to redissolve, add more of the primary solvent (methanol), and then add the anti-solvent more slowly while the solution is hot until the first sign of turbidity appears.
Q3: Crystal formation is very slow or has not occurred at all. How can I induce crystallization?
A3: If crystals do not form after the solution has cooled to room temperature, the solution may be too dilute or may lack nucleation sites.
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Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a surface for crystals to begin forming.
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Solution 2: Seeding. If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
Solution 3: Reduce Solvent Volume. If the solution is too dilute, you can gently heat it to evaporate some of the solvent to increase the concentration of the solute. Be careful not to evaporate too much, as this can cause the product to precipitate out too quickly. After reducing the volume, allow it to cool slowly again.
-
Solution 4: Extended Cooling. Place the solution in an ice bath (0 °C) or a freezer for an extended period to further decrease the solubility of the compound.
Q4: My recovery yield is very low. What are the likely causes?
A4: Low recovery can result from several factors during the recrystallization process.
-
Cause 1: Using too much solvent. The most common cause is adding an excessive amount of the initial solvent, meaning a significant amount of your product remains dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
-
Cause 2: Premature crystallization. If the product crystallizes in the filter paper during a hot filtration step, it will be lost.
-
Solution: Use a pre-heated funnel and flask for the hot filtration and perform the filtration as quickly as possible.
-
-
Cause 3: Incomplete crystallization. Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Q5: The recrystallized product is colored. How can I remove colored impurities?
A5: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.
-
Solution: After dissolving the crude product in the hot solvent but before performing the hot filtration, add a small amount (1-2% of the solute mass) of activated charcoal to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the impurities. Perform a hot filtration through fluted filter paper to remove the charcoal and then proceed with the cooling and crystallization steps.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 70347-04-5 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | - |
| Appearance | Solid | - |
| Melting Point | Not consistently reported. Purity should be confirmed by other methods. | - |
| Water Solubility | 0.319 mg/mL (Calculated) | [2] |
| Solubility in Organics | Soluble in solvents such as methanol, ethanol, and ether. | [3] |
Experimental Protocol: Recrystallization using Methanol/Water
This protocol details the steps for purifying crude this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flasks (2)
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Hotplate with magnetic stirring
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Magnetic stir bar
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Stemless funnel and fluted filter paper
-
Büchner funnel, filter flask, and filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude solid into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and begin heating the mixture on a hotplate with stirring. Continue to add methanol dropwise until the solid just completely dissolves at or near the boiling point. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hotplate. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used). This step prevents premature crystallization in the funnel.
-
Inducing Crystallization: Remove the flask of hot, clear filtrate from the heat. While still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). If too much precipitate forms, add a few drops of hot methanol to redissolve it.
-
Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold methanol/water mixture (using the same approximate ratio as the final crystallization solution) to remove any residual soluble impurities.
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Drying: Dry the purified crystals on a watch glass or in a desiccator. Determine the mass and melting point of the dried product to assess recovery and purity. A pure compound should have a sharp melting point range.
Mandatory Visualization
The following diagram illustrates the logical workflow for the recrystallization process.
Caption: Workflow diagram for the purification of this compound.
References
Technical Support Center: Column Chromatography of Methyl 4-methoxy-3-methylbenzoate
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of Methyl 4-methoxy-3-methylbenzoate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Flash column chromatography using silica gel is a highly effective and widely used method for the purification of this compound and related aromatic esters. The choice of the solvent system, known as the mobile phase or eluent, is critical and will depend on the specific impurities present in the crude sample.
Q2: Which mobile phase (eluent) system is recommended for the column chromatography of this compound?
A2: A mixture of a non-polar solvent, such as hexanes or petroleum ether, and a moderately polar solvent, like ethyl acetate, is generally effective. The optimal ratio will depend on the impurities in your crude material. A good starting point for method development is a 9:1 or 4:1 (v/v) mixture of hexanes to ethyl acetate. This can be optimized by first running a thin-layer chromatography (TLC) plate to determine the best solvent ratio for separation.
Q3: My this compound seems to be degrading on the silica gel column. What might be the cause and how can I prevent it?
A3: While esters are generally stable, some compounds can be sensitive to the acidic nature of standard silica gel, which can lead to degradation. To mitigate this, you can:
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Deactivate the silica gel: Prepare a slurry of your silica gel in the chosen mobile phase and add 1% triethylamine (v/v). This will help neutralize the acidic sites on the silica surface.
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Use an alternative stationary phase: Neutral alumina can be a suitable alternative to silica gel for acid-sensitive compounds.
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Minimize contact time: Employing flash chromatography with positive pressure will expedite the separation process, reducing the time the compound spends on the stationary phase.
Q4: What are the typical impurities I should expect when synthesizing this compound?
A4: Common impurities are dependent on the synthetic route. If the synthesis involves the esterification of 4-methoxy-3-methylbenzoic acid, you may have unreacted starting acid, which is significantly more polar. If the synthesis involves methylation of a phenolic precursor, you might have incompletely methylated byproducts or unreacted starting material.
Data Presentation
The following tables summarize typical parameters for the column chromatography purification of aromatic esters like this compound.
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommended Value/Type |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Typical Mobile Phase | Hexanes:Ethyl Acetate |
| Starting Mobile Phase Ratio | 9:1 (v/v) |
| Target Rf on TLC | 0.25 - 0.35 |
| Loading Technique | Dry loading is often preferred for better resolution |
Table 2: Mobile Phase Optimization Guide (based on TLC analysis)
| Observation on TLC Plate | Recommended Action |
| Rf of the product is too low (<0.2) | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Rf of the product is too high (>0.5) | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). |
| Poor separation of spots | Try a different solvent system (e.g., dichloromethane/hexanes) or consider a gradient elution. |
Experimental Protocols
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Protocol 1: Purification by Flash Column Chromatography
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Mobile Phase Selection:
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Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound and offers good separation from all impurities. A good starting point is a mixture of hexanes and ethyl acetate.
-
-
Column Packing:
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Select an appropriately sized glass column.
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
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Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
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Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
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Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.
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Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
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Carefully add this powder to the top of the packed column.
-
-
Elution:
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Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle positive pressure to begin the elution process.
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Collect the eluent in fractions of an appropriate volume (e.g., 10-20 mL).
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If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
-
Fraction Analysis:
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Monitor the collected fractions using TLC with a suitable mobile phase.
-
Visualize the spots under a UV lamp (254 nm).
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Combine the fractions that contain the pure product.
-
-
Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | Incorrect mobile phase polarity. | Adjust the mobile phase composition based on TLC analysis. A shallower gradient or isocratic elution might be necessary. |
| Product is Not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Product Elutes Too Quickly (in the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Streaking of Spots on TLC/Column | The sample is too concentrated; the compound is interacting strongly with the silica (e.g., acidic or basic functional groups). | Dilute the sample before loading. If streaking persists, consider deactivating the silica gel with triethylamine (for basic compounds) or adding a small amount of acetic acid to the mobile phase (for acidic compounds). |
| Cracks in the Silica Bed | Improper column packing or allowing the column to run dry. | Ensure the silica gel is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica bed. |
| Low Recovery of Product | The compound is irreversibly adsorbed onto the silica; the compound is volatile and lost during solvent removal. | Deactivate the silica if adsorption is suspected. Use care during solvent evaporation, avoiding excessive heat or vacuum. |
Visualization
Caption: A workflow diagram for troubleshooting common issues in column chromatography.
troubleshooting side reactions in Methyl 4-methoxy-3-methylbenzoate synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of Methyl 4-methoxy-3-methylbenzoate. This guide provides detailed troubleshooting information, frequently asked questions, and experimental protocols to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
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Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of 4-methoxy-3-methylbenzoic acid with methanol.[1] Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
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Methylation: This route involves the methylation of 4-hydroxy-3-methylbenzoic acid. This method requires a methylating agent, such as dimethyl sulfate (DMS), and a base to deprotonate the phenolic hydroxyl group.[2]
Q2: Which synthetic route is preferable?
A2: The choice of route depends on the availability of starting materials and the desired scale of the reaction.
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The Fischer-Speier esterification is often simpler to perform in a laboratory setting if the starting carboxylic acid is readily available.
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The methylation route can be very efficient, with reported high yields, especially when unreacted starting material is recycled.[2]
Q3: What are the most common issues encountered during these syntheses?
A3: The most frequently reported issues are low product yield due to incomplete reactions and challenges in separating the final product from the starting materials or side products.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. The starting carboxylic acid is more polar and will have a lower Rf value than the less polar ester product. A suitable mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
Troubleshooting Guides
Route 1: Fischer-Speier Esterification of 4-methoxy-3-methylbenzoic acid
This route is an equilibrium-controlled reaction. Therefore, troubleshooting often involves strategies to shift the equilibrium towards the product.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Equilibrium not shifted towards product: The reaction is reversible.[3][4] 2. Inactive catalyst: The acid catalyst may be old or hydrated. 3. Presence of water: Water is a byproduct and its presence can reverse the reaction.[3] 4. Insufficient reaction time or temperature: The reaction may not have reached completion. | 1. Use a large excess of methanol (can also serve as the solvent). Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. 2. Use a fresh batch of a strong acid catalyst like concentrated H₂SO₄ or p-TsOH. 3. Ensure all glassware is thoroughly dried and use anhydrous methanol. 4. Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. |
| Presence of Unreacted Starting Material in Product | 1. Incomplete reaction: As above, the equilibrium may not have been sufficiently driven to the product side. | 1. Re-subject the crude product to the reaction conditions with fresh catalyst and anhydrous methanol. 2. Purify the product using column chromatography or recrystallization. An acid-base extraction can also be used to remove the acidic starting material. |
| Formation of Side Products | 1. Dehydration of methanol: At high temperatures with a strong acid catalyst, methanol can dehydrate to form dimethyl ether. | 1. Maintain the reaction temperature at the reflux temperature of methanol and avoid excessive heating. |
Quantitative Data for Fischer Esterification
The following table presents representative yields for Fischer esterification reactions of similar benzoic acid derivatives.
| Starting Material | Catalyst | Reaction Time | Yield (%) | Purity (%) | Reference |
| 3-methyl-4-nitrobenzoic acid | H₂SO₄ | 4 h | - | - | [5] |
| Benzoic acid | H₂SO₄ | 4 h | 87 | - | [6] |
| 4-methoxybenzoic acid | Dihalohydantoin | 4 h | 78 | - | [6] |
Route 2: Methylation of 4-hydroxy-3-methylbenzoic acid
This route involves the reaction of 4-hydroxy-3-methylbenzoic acid with a methylating agent in the presence of a base.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction: Insufficient methylating agent or base, or suboptimal reaction conditions. 2. Side reaction at the carboxylic acid: While less favored, some methylation of the carboxylic acid can occur. | 1. Ensure the use of a sufficient excess of the methylating agent and base. Optimize reaction temperature and time. A patent describing a similar synthesis reports high yields by carefully controlling pH and temperature.[2] 2. The phenolic hydroxyl group is more nucleophilic than the carboxylate anion, especially under basic conditions, favoring O-methylation at the phenol. Maintaining appropriate stoichiometry and reaction conditions will minimize this. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction: As described above. | 1. The unreacted 4-hydroxy-3-methylbenzoic acid can be recovered from the aqueous phase after reaction workup by acidification and filtration, and can be recycled.[2] 2. Purification via column chromatography can effectively separate the product from the more polar starting material. |
| Handling of Hazardous Reagents | 1. Toxicity of methylating agents: Dimethyl sulfate is toxic and a suspected carcinogen. | 1. Handle dimethyl sulfate in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Any excess reagent should be quenched according to established safety protocols. |
Quantitative Data for Methylation
The following data is from a patent for a similar synthesis of methyl 3-methoxy-4-methylbenzoate from 3-hydroxy-4-methylbenzoic acid.[2]
| Methylating Agent | Base | Temperature (°C) | Yield (%) | Purity (%) |
| Dimethyl sulfate | KOH | 40 | 97 | >99.5 (GC) |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 4-methoxy-3-methylbenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 volumes).
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid. Then, wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Methylation of 4-hydroxy-3-methylbenzoic acid
This protocol is adapted from a patented procedure for a similar compound.[2]
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Reaction Setup: In a reaction vessel, dissolve 4-hydroxy-3-methylbenzoic acid (1.0 eq) and potassium hydroxide (a molar excess) in water.
-
Addition of Methylating Agent: While maintaining the temperature at approximately 40 °C, add dimethyl sulfate (a molar excess based on hydroxyl and carboxyl groups) dropwise over several hours. The pH should be maintained in the alkaline range by the addition of KOH solution as needed.
-
Reaction: Continue stirring for an additional 30 minutes after the addition is complete.
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Isolation: The product, this compound, may separate as an oil or solid. Separate the product, wash with water, and dry under a vacuum.
-
Recovery of Starting Material: The aqueous phase can be acidified to precipitate any unreacted 4-hydroxy-3-methylbenzoic acid, which can then be collected by filtration and recycled.[2]
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: A troubleshooting workflow for addressing low product yield.
References
- 1. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 2. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
optimizing esterification temperature for Methyl 4-methoxy-3-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-methoxy-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the optimization of the esterification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the Fischer esterification of 4-methoxy-3-methylbenzoic acid. This reaction typically involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.
Q2: What is the optimal reaction temperature for this esterification?
A2: The optimal temperature for the Fischer esterification is generally the reflux temperature of the alcohol being used. For methanol, this is approximately 65°C.[1] Operating at this temperature provides a good balance between a reasonable reaction rate and minimizing the formation of impurities.
Q3: How long should the reaction be run?
A3: Reaction times can vary, but a typical range for similar esterifications is between 4 to 8 hours.[2] It is highly recommended to monitor the reaction's progress using an analytical technique like Thin Layer Chromatography (TLC) to determine when the starting material has been completely consumed.[2]
Q4: What are potential side reactions I should be aware of?
A4: While Fischer esterification is generally a clean reaction, side reactions can occur, especially if the temperature is too high. For aromatic acids, particularly those with activating groups, there is a possibility of undesired side reactions, though specific examples for this exact molecule are not prevalent in the provided literature. For structurally similar phenolic compounds, side reactions at elevated temperatures can include etherification, decarboxylation, or dehydration.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low. | Ensure the reaction mixture is maintained at the reflux temperature of methanol (around 65°C).[1] |
| Insufficient reaction time. | Monitor the reaction with TLC and continue heating until the starting material is no longer visible.[1] | |
| Ineffective catalyst. | Use a fresh or properly stored acid catalyst and ensure the correct catalytic amount is added. | |
| Presence of water in reactants. | Use anhydrous methanol and ensure the 4-methoxy-3-methylbenzoic acid is dry, as water can inhibit the forward esterification reaction.[1] | |
| Low Product Purity (Multiple Spots on TLC) | Reaction temperature is too high. | Reduce the reaction temperature. Running the reaction at the reflux temperature of methanol should be sufficient.[1] |
| Contaminated starting materials. | Ensure the purity of the 4-methoxy-3-methylbenzoic acid and methanol before starting the reaction. | |
| Product is Difficult to Purify | Residual acid catalyst. | During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst.[2] Be cautious of CO₂ evolution.[2] |
| Unreacted starting material. | If the reaction did not go to completion, consider extending the reaction time in future experiments or using a slightly larger excess of methanol. Purification can be achieved via recrystallization or column chromatography.[2] |
Experimental Protocol: Fischer Esterification
This protocol is a general guideline based on the esterification of similar benzoic acid derivatives.[1][2] Optimization may be required.
Materials:
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4-methoxy-3-methylbenzoic acid
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Anhydrous methanol
-
Concentrated sulfuric acid
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Ethyl acetate
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Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 equivalents), which also serves as the solvent.[2]
-
While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.[2]
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath.[2]
-
Maintain the reflux for 4-8 hours, monitoring the reaction's progress by TLC.[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[2]
-
Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude this compound by recrystallization or column chromatography on silica gel if necessary.[2]
Quantitative Data Summary
The following table summarizes typical quantitative data for Fischer esterification of a structurally similar compound, 3,5-Dibromo-4-methoxybenzoic acid, which can serve as a starting point for the optimization of this compound synthesis.
| Ester Product | Alcohol | Catalyst | Reaction Time (hours) | Typical Yield (%) |
| Methyl 3,5-dibromo-4-methoxybenzoate | Methanol | Conc. H₂SO₄ | 4 - 6 | 85 - 95[2] |
Experimental Workflow
Caption: General workflow for the Fischer esterification of 4-methoxy-3-methylbenzoic acid.
References
Technical Support Center: HPLC Analysis of Methyl 4-methoxy-3-methylbenzoate
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing. This guide is tailored for researchers, scientists, and drug development professionals encountering peak shape issues during the analysis of Methyl 4-methoxy-3-methylbenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing and why is it a significant problem in my analysis?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a trailing edge that extends from the peak maximum.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[2] This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the accuracy of peak integration, and negatively impact the overall precision and reliability of your quantitative results.[3]
Q2: I'm observing peak tailing for this compound. What are the most likely causes?
Peak tailing for a relatively neutral aromatic ester like this compound in reversed-phase HPLC typically arises from several factors. The issue often occurs when more than one retention mechanism is at play during the separation.[1]
Primary Chemical Cause:
-
Secondary Silanol Interactions: This is a very common cause of peak tailing. Although your analyte is neutral, the ester and methoxy groups have lone pairs of electrons that can form hydrogen bonds with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4] This secondary polar interaction, in addition to the primary hydrophobic interaction, can lead to significant peak tailing.[1][4]
Common Methodological & Instrumental Causes:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape.[1][5]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or connections between the injector and detector can cause peaks to broaden and tail, an effect that is often more pronounced for early-eluting peaks.[1][5]
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Column Contamination or Degradation: The accumulation of sample matrix components on the column inlet frit or the formation of a void in the packing bed can disrupt the sample flow path, causing peak distortion.[1][5]
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Mobile Phase pH Issues: While less critical for neutral compounds than for acids or bases, operating at a pH that might promote the ionization of residual silanol groups (typically pH > 4) can increase the likelihood of secondary interactions.[6]
Q3: How can I systematically troubleshoot peak tailing for my compound?
A systematic approach is crucial to efficiently identify and resolve the cause of peak tailing. Start by evaluating the easiest-to-change parameters, such as sample concentration, before moving to more complex adjustments like mobile phase composition or hardware modifications.
Below is a summary of parameters to investigate and a logical workflow to follow.
Troubleshooting Summary Table
| Parameter | Potential Problem Leading to Tailing | Recommended Solution |
| Sample Concentration | Mass Overload: The analytical column's stationary phase is saturated.[1][3] | Dilute the sample by a factor of 10 and re-inject. If peak shape improves, optimize the sample concentration or reduce the injection volume.[5] |
| Mobile Phase pH | Secondary Interactions: Ionized silanol groups (at pH > 4) interact with the analyte.[6] | Lower the mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% formic acid or a phosphate buffer to protonate silanol groups and minimize interactions.[5][7] |
| Buffer Concentration | Insufficient Buffering: Unstable pH on the column can lead to inconsistent interactions. | If using a buffer, ensure its concentration is sufficient (typically 10-25 mM for LC-UV) to maintain a stable pH.[5] |
| Column Chemistry | Active Silanol Groups: The column (especially older, Type A silica) has a high concentration of accessible, acidic silanols.[7] | Switch to a modern, high-purity (Type B) silica column with robust end-capping designed to shield residual silanols. |
| Extra-Column Volume | Peak Dispersion: Excessive tubing length or internal diameter causes band broadening.[1] | Use narrow-bore (e.g., 0.125 mm or 0.005" I.D.) tubing and ensure all connections are made with zero dead volume fittings. Keep tubing as short as possible.[5] |
| Column Integrity | Contamination/Void: A blocked frit or a void at the column inlet disturbs the sample band.[5] | First, try reversing and flushing the column (if the manufacturer permits). If the problem persists, replace the guard column (if used) or the analytical column.[5] |
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing the cause of peak tailing.
Understanding the Root Cause: Secondary Interactions
The most common chemical cause of peak tailing for compounds with polar functional groups is their secondary interaction with the silica stationary phase. At a mobile phase pH above ~4, acidic silanol groups on the silica surface become deprotonated (SiO-), creating negatively charged sites that can interact with your analyte.
Caption: Desired vs. undesired interactions on a C18 column.
Experimental Protocols
Protocol 1: Systematic Adjustment of Mobile Phase pH
This protocol aims to minimize secondary silanol interactions by protonating the stationary phase surface.
-
Prepare Mobile Phases:
-
Mobile Phase A1 (Control): Your current aqueous mobile phase.
-
Mobile Phase A2 (Test): Prepare your aqueous mobile phase and adjust the pH to ~3.0 by adding 0.1% (v/v) formic acid. Ensure all mobile phases are properly filtered and degassed.
-
Mobile Phase B: Your current organic modifier (e.g., Acetonitrile or Methanol).
-
-
Methodology:
-
Equilibrate the HPLC system and a C18 column with your original mobile phase composition (using A1 and B) until a stable baseline is achieved.
-
Inject your standard solution of this compound and record the chromatogram. Note the tailing factor.
-
Thoroughly flush the system with the new aqueous phase (A2).
-
Equilibrate the system with the same gradient/isocratic conditions, but using Mobile Phase A2 instead of A1.
-
Inject the same standard solution and record the chromatogram.
-
-
Evaluation:
Protocol 2: Diagnosing and Resolving Column Overload
This protocol helps determine if the injected sample mass is saturating the column.
-
Prepare Samples:
-
Sample 1 (Original): Your sample at its current concentration.
-
Sample 2 (Diluted): Prepare a 1:10 dilution of Sample 1 using the initial mobile phase composition as the diluent.
-
-
Methodology:
-
Using your established HPLC method, inject Sample 1. Record the chromatogram and note the peak shape.
-
Inject Sample 2 using the exact same method and injection volume. Record the chromatogram.
-
-
Evaluation:
-
If the peak shape for Sample 2 is symmetrical and tailing is significantly reduced, the column was experiencing mass overload.[5]
-
Solution: To resolve this, you can either continue analyzing with the diluted sample concentration or reduce the injection volume for the original sample. Alternatively, consider using a column with a larger internal diameter or higher stationary phase capacity.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. labcompare.com [labcompare.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Technical Support Center: Identifying Impurities in Methyl 4-methoxy-3-methylbenzoate via GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-methoxy-3-methylbenzoate and utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for impurity analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | 1. No sample injected (syringe issue).[1] 2. Leak in the injector. 3. Column break. 4. Detector not turned on or not sensitive to the analyte. | 1. Verify syringe functionality and injection volume. 2. Perform a leak check of the injector system. 3. Inspect the column for any breaks or damage. 4. Ensure the detector is on and settings are appropriate for the compound. |
| Peak Tailing | 1. Active sites in the injector liner or column.[2][3] 2. Column overload. 3. Injection temperature is too low. | 1. Use a deactivated liner and/or trim the front end of the column. Consider using a more inert column.[4] 2. Dilute the sample. 3. Increase the injector temperature. |
| Peak Fronting | 1. Column overload. 2. Incompatible solvent. | 1. Dilute the sample. 2. Ensure the sample is dissolved in a solvent compatible with the GC column phase. |
| Shifting Retention Times | 1. Inconsistent carrier gas flow rate.[1] 2. Leaks in the system. 3. Column degradation. | 1. Check and stabilize the carrier gas flow. 2. Perform a thorough leak check of the entire GC system. 3. Condition the column or replace it if necessary. |
| Ghost Peaks | 1. Contamination from the syringe or septum.[2] 2. Carryover from a previous injection. 3. Contaminated carrier gas. | 1. Rinse the syringe with a clean solvent and replace the septum. 2. Run a blank solvent injection to clean the system. 3. Use high-purity carrier gas and install traps if needed. |
| Baseline Noise or Drift | 1. Column bleed.[2] 2. Contaminated detector. 3. Leaks in the system allowing air to enter. | 1. Condition the column at its maximum operating temperature. 2. Clean the detector according to the manufacturer's instructions. 3. Perform a leak check. |
| Poor Resolution | 1. Incorrect column temperature program. 2. Carrier gas flow rate is not optimal. 3. Column is not suitable for the separation. | 1. Optimize the temperature ramp rate. 2. Adjust the carrier gas flow rate to the column's optimal linear velocity. 3. Select a column with a different stationary phase that provides better selectivity for the analytes. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on common synthetic routes for similar compounds, which often involve the esterification of the corresponding benzoic acid, potential impurities include:
-
Starting Materials: 4-methoxy-3-methylbenzoic acid (unreacted acid) and residual methanol.
-
Byproducts from Synthesis: Related isomers or compounds from side reactions. For instance, if the starting material for the synthesis of the benzoic acid precursor contained impurities, these could carry through. A potential precursor, 3-hydroxy-4-methylbenzoic acid, if not fully methylated, could lead to Methyl 3-hydroxy-4-methoxybenzoate as an impurity.[5]
-
Residual Solvents: Solvents used during the reaction or purification process.
Q2: How can I confirm the identity of an unknown impurity peak in my chromatogram?
A2: The mass spectrum of the unknown peak is the primary tool for identification.
-
Library Search: Compare the obtained mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley).
-
Fragmentation Analysis: Manually interpret the fragmentation pattern. For aromatic esters, common fragments include the loss of the methoxy group (-OCH3) and the ester group (-COOCH3). The molecular ion peak will give you the molecular weight of the impurity.
-
Reference Standards: The most definitive way is to inject a pure standard of the suspected impurity and compare its retention time and mass spectrum.
Q3: What GC column is best suited for analyzing impurities in this compound?
A3: A mid-polarity capillary column is generally a good starting point for the analysis of aromatic esters. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms) is a common choice as it provides good separation for a wide range of semi-volatile organic compounds. For better separation of closely related isomers, a more polar column may be required.
Q4: My baseline is rising significantly during the temperature program. What could be the cause?
A4: A rising baseline, often referred to as column bleed, is typically due to the degradation of the stationary phase of the GC column at higher temperatures.[2] To mitigate this, ensure you are operating within the column's specified temperature limits and condition the column regularly. Using a low-bleed column ("ms" designation) is also highly recommended for MS applications.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general starting point for the analysis. Method optimization will be required based on the specific instrument and impurities of interest.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 70 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Hold: 5 min at 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40 - 450 |
| Solvent Delay | 3 min |
Potential Impurity Data
The following table lists potential impurities and their expected molecular ions, which are crucial for their identification in the mass spectrum.
| Potential Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |
| Methanol | CH₄O | 32.04 | 32 |
| 4-methoxy-3-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | 166 |
| Methyl 3-hydroxy-4-methylbenzoate | C₉H₁₀O₃ | 166.17 | 166 |
| Methyl 4-hydroxy-3-methylbenzoate | C₉H₁₀O₃ | 166.17 | 166 |
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Troubleshooting decision tree for GC-MS analysis.
References
Technical Support Center: Methyl 4-methoxy-3-methylbenzoate Reaction Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the reaction scale-up of Methyl 4-methoxy-3-methylbenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and industrially viable method for synthesizing this compound is through the Fischer esterification of 4-methoxy-3-methylbenzoic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction is reversible and requires careful control of conditions to achieve high yields.[1][2][3][4][5]
Q2: What are the main challenges when scaling up the synthesis of this compound?
Scaling up the Fischer esterification of 4-methoxy-3-methylbenzoic acid presents several key challenges:
-
Reaction Equilibrium: The Fischer esterification is a reversible reaction where the presence of the water byproduct can shift the equilibrium back towards the starting materials, reducing the yield of the desired ester.[1][6]
-
Heat Transfer: Esterification reactions are often exothermic, and managing the heat of reaction becomes critical at a larger scale to prevent thermal runaway. The ratio of the heat exchange surface area to the reactor volume decreases as the scale increases, making heat removal less efficient.[7]
-
Mass Transfer and Mixing: Ensuring uniform mixing of reactants and catalyst, as well as maintaining a consistent temperature throughout a large reactor volume, is crucial for achieving consistent product quality and avoiding localized side reactions.
-
Water Removal: Efficient removal of water is necessary to drive the reaction to completion. Methods that are effective at the lab scale, such as the use of a Dean-Stark trap, may need to be adapted for larger-scale production.[6][8]
-
Purification: Isolating the pure product from unreacted starting materials, catalyst, and any side products can be more complex at scale. Techniques like fractional distillation are commonly employed.[2][3]
Q3: What are the potential side reactions and impurities I should be aware of?
During the synthesis of this compound, several impurities can form:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-methoxy-3-methylbenzoic acid and methanol.
-
Byproducts from Overheating: Excessive temperatures can lead to the formation of colored impurities or byproducts from the decomposition of starting materials or the product.
-
Ether Formation: Under acidic conditions, the alcohol (methanol) can undergo self-condensation to form dimethyl ether, especially at higher temperatures.
-
Sulfonation: If sulfuric acid is used as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.
Q4: How can I improve the yield of my scaled-up reaction?
To improve the yield of this compound at a larger scale, consider the following strategies:
-
Use an Excess of a Reactant: Employing a molar excess of the less expensive reactant, typically methanol, can shift the equilibrium towards the product.[4][8]
-
Continuous Water Removal: Implement an efficient method for removing water as it is formed, such as azeotropic distillation with a suitable solvent or the use of molecular sieves.[6]
-
Optimize Catalyst Concentration: The amount of acid catalyst is critical; too little will result in a slow reaction, while too much can lead to side reactions and purification difficulties. The optimal concentration often falls within a specific range that may need to be determined empirically for your specific scale and equipment.[9][10][11]
-
Control Reaction Temperature: Maintain the optimal reaction temperature to ensure a reasonable reaction rate without promoting side reactions.[9][10]
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing a low yield of the desired product, consult the following troubleshooting guide.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC.[1] - Check Reaction Temperature: Confirm that the reaction mixture is reaching and maintaining the target temperature. Insufficient heating can lead to slow reaction rates.[1] |
| Equilibrium Limitation | - Increase Excess of Methanol: If economically feasible, increase the molar excess of methanol to drive the equilibrium towards the product.[4][8] - Improve Water Removal: Ensure your water removal method (e.g., Dean-Stark trap, molecular sieves) is functioning efficiently at the larger scale.[6] |
| Catalyst Inactivity | - Check Catalyst Concentration: Ensure the correct amount of acid catalyst has been added.[1] - Consider Catalyst Degradation: If using a recycled or older catalyst, its activity may be diminished. |
| Presence of Water in Reagents | - Use Anhydrous Reagents: Ensure that the 4-methoxy-3-methylbenzoic acid and methanol are as dry as possible. Any initial water will inhibit the reaction.[1] |
Issue 2: Product Purification Challenges
For difficulties encountered during the purification of this compound, refer to the following guide.
| Problem | Potential Cause | Recommended Solution |
| Difficulty in removing unreacted 4-methoxy-3-methylbenzoic acid | The acidic starting material co-distills or is difficult to separate from the ester. | Wash the crude product with a mild base solution (e.g., saturated sodium bicarbonate) to convert the unreacted acid into its water-soluble salt, which can then be easily separated in an aqueous layer.[1] |
| Presence of colored impurities | Side reactions or degradation due to excessive heat. | Consider purification by vacuum distillation to reduce the boiling point and minimize thermal stress on the product. Activated carbon treatment of the crude product before distillation can also be effective. |
| Emulsion formation during aqueous workup | The presence of both polar and non-polar functional groups can lead to stable emulsions. | Add a saturated brine solution to the aqueous layer to increase its ionic strength and help break the emulsion. |
Data Presentation
The following table provides a representative comparison of reaction parameters and outcomes when scaling up the synthesis of this compound. Note: This data is illustrative and may need to be optimized for your specific equipment and conditions.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |
| 4-methoxy-3-methylbenzoic acid | 100 g (0.55 mol) | 10 kg (55.5 mol) |
| Methanol | 200 mL (~5 mol, 9-fold excess) | 20 L (~500 mol, 9-fold excess) |
| Sulfuric Acid (conc.) | 5 mL | 500 mL |
| Reaction Temperature | Reflux (~65-70°C) | 75-80°C (to ensure efficient reflux in a larger vessel) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% |
| Key Impurities | Unreacted starting acid (<5%) | Unreacted starting acid (<8%), potential for increased ether byproducts |
| Purification Method | Extraction and Simple Distillation | Extraction and Fractional Vacuum Distillation |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative)
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-methylbenzoic acid (100 g).
-
Reagent Addition: Add methanol (200 mL) to the flask and stir until the acid is partially dissolved. Carefully and slowly add concentrated sulfuric acid (5 mL) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the lab-scale synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity [frontiersin.org]
- 7. cedrec.com [cedrec.com]
- 8. academicpublishers.org [academicpublishers.org]
- 9. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables | Angolan Industry and Chemical Engineering Journal [aincej.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. amecj.com [amecj.com]
Technical Support Center: Workup Procedures for Methyl 4-methoxy-3-methylbenzoate
Topic: Preventing Hydrolysis of Methyl 4-methoxy-3-methylbenzoate During Workup
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and best practices for preventing the hydrolysis of this compound during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern during the workup of this compound?
A1: Ester hydrolysis is the chemical reaction in which an ester is cleaved back into its parent carboxylic acid and alcohol in the presence of water. This reaction can be catalyzed by either acid or base. During the aqueous workup of an esterification reaction, the presence of residual acid catalyst (e.g., sulfuric acid) or the use of basic solutions to neutralize the acid can inadvertently promote the hydrolysis of the desired ester product, this compound, leading to reduced yields.
Q2: Which steps in a typical workup pose the highest risk of hydrolyzing my ester?
A2: The primary risk of hydrolysis occurs during the aqueous wash steps. Specifically:
-
Quenching the reaction: Introducing water or an aqueous solution to the reaction mixture.
-
Acidic washes: While less common in ester workups, any acidic wash can catalyze hydrolysis.
-
Basic washes: The use of basic solutions, such as sodium bicarbonate or sodium carbonate, to neutralize the acid catalyst is a critical step but also introduces the risk of base-catalyzed hydrolysis, also known as saponification.
Q3: What are the tell-tale signs that my this compound is hydrolyzing during workup?
A3: The most common indications of unwanted hydrolysis are a lower than expected yield of your final ester product and the reappearance of the starting material, 4-methoxy-3-methylbenzoic acid. This can be confirmed through analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the carboxylic acid starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks corresponding to the starting carboxylic acid in the 1H or 13C NMR spectrum of the crude product.
-
Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid may be observed.
Q4: How do the methoxy and methyl substituents on the benzene ring affect the stability of this compound to hydrolysis?
A4: The electronic properties of substituents on the benzene ring can influence the rate of hydrolysis. The methoxy group is an electron-donating group at the para position, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack by water or hydroxide ions. However, these effects are generally subtle, and careful workup conditions remain crucial to prevent hydrolysis.
Troubleshooting Guide
If you suspect that your this compound is undergoing hydrolysis during workup, consult the following troubleshooting table.
| Symptom | Potential Cause | Recommended Solution |
| Low final product yield with evidence of starting carboxylic acid in crude NMR/TLC. | Hydrolysis during aqueous workup. | Review and optimize the workup protocol. Key areas to focus on are temperature control, choice and concentration of the basic wash, and minimizing contact time with aqueous layers. |
| Significant bubbling (CO2 evolution) upon addition of mild base, but still low yield. | Incomplete neutralization of a strong acid catalyst, leading to prolonged exposure to acidic conditions. | Ensure the reaction is cooled to room temperature or below before quenching. Add the basic solution slowly and in portions until effervescence ceases. |
| Formation of a solid precipitate during basic wash. | Saponification of the ester to the sodium salt of the carboxylic acid, which may be insoluble. | Use a milder base (sodium bicarbonate is generally preferred over sodium carbonate). Use cold, dilute basic solutions and minimize the duration of the wash. |
| Emulsion formation during extraction. | Vigorous shaking or similar densities of aqueous and organic layers. | Allow the mixture to stand. Gentle swirling or the addition of brine can help to break up emulsions. |
Experimental Protocols
Protocol 1: Standard Workup to Minimize Hydrolysis
This protocol is recommended for the workup of Fischer esterification reactions to synthesize this compound.
1. Cooling the Reaction:
-
Once the reaction is complete, remove the heat source and allow the reaction mixture to cool to room temperature.
-
For esters that are particularly sensitive to hydrolysis, it is advisable to place the reaction flask in an ice-water bath to further reduce the temperature.
2. Quenching and Extraction:
-
Transfer the cooled reaction mixture to a separatory funnel containing 50 mL of cold water.
-
Rinse the reaction flask with 40 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add this to the separatory funnel.
-
Gently shake the separatory funnel to extract the ester into the organic layer, venting frequently to release any pressure.
-
Separate the organic layer.
3. Mild Basic Wash:
-
Wash the organic layer with 25 mL of a cold, saturated aqueous sodium bicarbonate (NaHCO3) solution.[1][2]
-
Caution: Add the bicarbonate solution slowly at first and swirl the unstoppered funnel to control the rate of CO2 evolution before stoppering and shaking. Vent frequently.
-
Separate the organic layer. Test the aqueous layer with pH paper to ensure it is basic (pH 7-8). If it is still acidic, repeat the wash with another 25 mL portion of cold, saturated sodium bicarbonate solution.
4. Brine Wash:
-
Wash the organic layer with 25 mL of cold, saturated aqueous sodium chloride (brine) solution. This step helps to remove residual water from the organic layer.[3]
5. Drying the Organic Layer:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Add the drying agent until it no longer clumps together and flows freely, indicating that all trace water has been absorbed.
6. Solvent Removal:
-
Filter the dried organic layer to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
7. Purification:
-
The crude product can be further purified by distillation or column chromatography as needed.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Workup Temperature | 0 - 25 °C (Ice-bath to Room Temp) | Lower temperatures slow down the kinetics of both acid and base-catalyzed hydrolysis. |
| Basic Wash Reagent | Saturated Sodium Bicarbonate (NaHCO3) | A mild base that effectively neutralizes strong acid catalysts and unreacted carboxylic acids without significantly promoting ester hydrolysis. A saturated solution has a pH of approximately 8.3. |
| Alternative Basic Wash | 5% Sodium Carbonate (Na2CO3) Solution | Slightly more basic than NaHCO3 (pH ~11.6), which can be more effective for neutralizing larger amounts of acid but carries a slightly higher risk of saponification. Use with caution and keep contact time to a minimum. |
| Brine Wash | Saturated Sodium Chloride (NaCl) Solution | Removes the bulk of dissolved water from the organic layer before the final drying step, improving the efficiency of the drying agent. |
| Drying Agent | Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4) | Effectively removes trace amounts of water from the organic solvent. |
Visualizations
Troubleshooting Workflow for Ester Hydrolysis
References
Technical Support Center: NMR Sample Preparation for Methyl 4-methoxy-3-methylbenzoate
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the successful preparation of Methyl 4-methoxy-3-methylbenzoate samples for Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: How much this compound do I need for ¹H and ¹³C NMR?
A1: The amount of sample depends on the type of NMR experiment you are conducting. For small molecules like this compound (Molar Mass: 180.20 g/mol ), the following are typical amounts:
-
¹H NMR: 5-25 mg of the compound is generally sufficient.[1][2]
-
¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a more concentrated sample is required, typically 50-100 mg.[1][2]
Q2: What is the best deuterated solvent for this compound?
A2: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like this compound and is frequently used for similar benzoate derivatives.[3][4] Other potential solvents include Acetone-d₆, Benzene-d₆, or DMSO-d₆ if solubility in CDCl₃ is an issue.[1][2][5] The choice of solvent can sometimes help to resolve overlapping peaks in the spectrum.[5]
Q3: What is the optimal sample concentration and solvent volume?
A3: For a standard 5 mm NMR tube, the ideal solvent volume is between 0.6 mL and 0.7 mL, which corresponds to a sample height of about 4-5 cm.[1][2][6] Using too little solvent can make shimming the magnetic field very difficult, while using too much wastes expensive solvent and can also complicate shimming.[1][7] Overly concentrated samples, especially for ¹H NMR, can lead to broadened spectral lines and difficulty in shimming.[1][2]
Q4: Should I use an internal standard?
A4: While the residual solvent peak can be used as a secondary reference, adding an internal standard like Tetramethylsilane (TMS) is recommended for highly accurate chemical shift referencing (δ = 0.00 ppm).[8] Be cautious not to add too much; a very small drop added to a vial of the deuterated solvent is usually sufficient for many samples.[2]
Experimental Protocol: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound.
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃), 0.6-0.7 mL
-
Glass vial with a cap
-
Pasteur pipette with a cotton or glass wool plug
-
NMR tube (5 mm, clean and unscratched) and cap
-
Vortex mixer (optional)
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of this compound and place it into a clean, dry glass vial.
-
Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[2]
-
Dissolve the Sample: Cap the vial and gently swirl or vortex it until the solid is completely dissolved.[6] Preparing the sample in a vial first ensures thorough mixing and allows you to confirm complete dissolution before transferring it to the NMR tube.[1][9]
-
Filter the Solution: If any solid particles are visible, the solution must be filtered to prevent poor shimming and broad spectral lines.[10] Place a small, tight plug of cotton or glass wool into a Pasteur pipette and filter the solution directly into the NMR tube.[11]
-
Transfer to NMR Tube: Carefully transfer the clear solution from the vial into the NMR tube using the filtered pipette. Ensure the final liquid height is between 4 and 5 cm.[6]
-
Cap and Label: Securely cap the NMR tube. Do not use paper labels or parafilm on the part of the tube that will be inside the spectrometer.[11] Label your sample appropriately on the cap or the very top of the tube.
-
Clean the Tube: Before inserting the sample into the NMR spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any dust or fingerprints.[11]
Quantitative Data Summary
| Parameter | ¹H NMR | ¹³C NMR | Reference(s) |
| Sample Mass | 5 - 25 mg | 50 - 100 mg | [1][2] |
| Solvent Volume | 0.6 - 0.7 mL | 0.6 - 0.7 mL | [1][2][9] |
| Concentration | ~1 - 10 mg/mL | ~20 - 50 mg/mL | [9][11] |
| Sample Height | 4 - 5 cm | 4 - 5 cm | [6] |
NMR Sample Preparation Workflow
Caption: Workflow for preparing an NMR sample.
Troubleshooting Guide
Q: Why are my spectral peaks broad?
A: Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor Shimming: This is the most common cause. It can result from an inhomogeneous sample, incorrect sample height, or the presence of solid particles.[5][7][12] Solution: Ensure your sample is fully dissolved and filtered. Check that the solvent height is correct (4-5 cm). Re-shim the instrument or use an automated shimming routine.
-
High Sample Concentration: Overly concentrated samples can be viscous, leading to broader lines.[1] Solution: Dilute your sample.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[1][10] Solution: Purify your sample further, for example, by passing it through a small plug of silica gel. Ensure all glassware is scrupulously clean.
-
Presence of Solids: Undissolved material in the NMR tube will severely degrade the magnetic field homogeneity.[10] Solution: Always filter your sample into the NMR tube.
Q: I see a peak around 1.6 ppm in my CDCl₃ spectrum. What is it?
A: This is a common water peak in a CDCl₃ solvent.[10] NMR solvents are hygroscopic and can absorb moisture from the atmosphere.[9][11]
-
Solution: Use a fresh vial of deuterated solvent. If the problem persists, you can dry the solvent over molecular sieves, but be careful not to introduce particulate matter from the sieves into your sample.[11] Ensure your glassware is completely dry before use.
Q: My spectrum has a poor signal-to-noise ratio. How can I improve it?
A: A low signal-to-noise ratio is usually due to the sample being too dilute.
-
Solution: Increase the concentration of your sample. If the amount of material is limited, you can increase the number of scans acquired by the spectrometer. Halving the sample quantity may require quadrupling the number of scans to achieve the same signal-to-noise level.[11]
Q: The instrument cannot achieve a deuterium lock. What is the problem?
A: The inability to lock on the deuterium signal can be caused by:
-
Insufficient Deuterated Solvent: The sample may be too concentrated with very little deuterated solvent available for the lock.[7]
-
Severe Inhomogeneity: If the sample is not shimmed well or contains particulates, it can interfere with the lock signal.
-
Paramagnetic Contamination: Paramagnetic impurities can disrupt the deuterium signal, preventing a lock.[10]
-
Solution: Check your sample concentration and shimming. If the problem persists, remake the sample, ensuring it is properly filtered and free from contaminants.
Troubleshooting Logic for Broad Peaks
Caption: Decision tree for troubleshooting broad NMR peaks.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. NMR FAQs | Advanced Analysis Centre [uoguelph.ca]
- 10. organomation.com [organomation.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Validation & Comparative
A Comparative Guide to the Spectral Interpretation of Methyl 4-methoxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for Methyl 4-methoxy-3-methylbenzoate against two structurally similar alternatives: Methyl 4-methoxybenzoate and Methyl 3-methylbenzoate. By presenting key experimental data in a clear, comparative format, this document aims to facilitate the identification and characterization of these compounds in a laboratory setting.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and its structural analogs. This data is essential for distinguishing between these compounds using common spectroscopic techniques.
Table 1: ¹H NMR Spectral Data (Predicted for Target Compound)
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Methyl Protons (ppm) | Ester Methyl Protons (ppm) |
| This compound | ~7.8 (d), ~7.7 (s), ~6.9 (d) | ~3.9 (s) | ~2.2 (s) | ~3.8 (s) |
| Methyl 4-methoxybenzoate | 7.94 (d, 2H), 6.87 (d, 2H) | 3.81 (s, 3H) | - | 3.81 (s, 3H) |
| Methyl 3-methylbenzoate | 7.82 (s, 1H), 7.78 (d, 1H), 7.32 (m, 2H) | - | 2.39 (s, 3H) | 3.89 (s, 3H) |
Table 2: ¹³C NMR Spectral Data (Predicted for Target Compound)
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Methyl Carbon (ppm) | Ester Methyl Carbon (ppm) |
| This compound | ~167 | ~162, ~132, ~130, ~128, ~124, ~110 | ~55 | ~16 | ~52 |
| Methyl 4-methoxybenzoate | 167.0 | 163.5, 131.6, 122.8, 113.7 | 55.4 | - | 51.8 |
| Methyl 3-methylbenzoate | 167.2 | 138.2, 133.8, 130.2, 129.8, 128.4, 126.9 | - | 21.2 | 52.0 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound (Predicted) | ~1720 | ~1250, ~1100 | ~1610, ~1580 |
| Methyl 4-methoxybenzoate | 1720 | 1258, 1169 | 1607, 1512 |
| Methyl 3-methylbenzoate | 1724 | 1285, 1250 | 1612, 1589 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 180 | 149, 121, 91 |
| Methyl 4-methoxybenzoate | 166 | 135, 107, 77 |
| Methyl 3-methylbenzoate | 150 | 119, 91 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Instrument-specific parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the expected range for organic molecules (typically 0-220 ppm).
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the infrared spectrum of the sample. The background spectrum is automatically subtracted by the instrument's software.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of spectral data to elucidate the structure of an organic compound.
Caption: A flowchart illustrating the process of spectral data interpretation.
Chemical Structures
The following diagrams show the chemical structures of this compound and its alternatives, highlighting the key functional groups.
Caption: Chemical structures of the compared benzoate derivatives.
A Comparative Analysis of Methyl 4-methoxy-3-methylbenzoate and Its Isomers for Research and Drug Development
An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparative study of Methyl 4-methoxy-3-methylbenzoate and its key structural isomers. This guide details their physicochemical properties, spectroscopic data, and synthesis protocols, supported by experimental data to facilitate informed decisions in research and development.
This publication offers an objective comparison of this compound and its isomers, which are valuable intermediates in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs). The subtle variations in the substitution patterns of the methoxy and methyl groups on the benzoate ring can significantly influence the physical, chemical, and biological properties of these compounds. Understanding these differences is crucial for their effective application in medicinal chemistry and materials science.
Physicochemical Properties: A Comparative Overview
The positional arrangement of the methoxy and methyl groups on the aromatic ring impacts the melting point, boiling point, and other physical characteristics of these isomers. A summary of the available quantitative data is presented below for easy comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₁₂O₃ | 180.20 | - | - |
| Methyl 4-methoxy-2-methylbenzoate | C₁₀H₁₂O₃ | 180.20 | - | 98 (at 0.5 mmHg)[1] |
| Methyl 3-methoxy-4-methylbenzoate | C₁₀H₁₂O₃ | 180.20 | 50-54[2] | 119-120 (at 1 mmHg) |
| Methyl 2-methoxy-3-methylbenzoate | C₁₀H₁₂O₃ | 180.20 | - | - |
| Methyl 3-methoxy-5-methylbenzoate | C₁₀H₁₂O₃ | 180.20 | - | - |
| Methyl 2-methoxy-5-methylbenzoate | C₁₀H₁₂O₃ | 180.20 | - | - |
| Methyl 2-methoxy-4-methylbenzoate | C₁₀H₁₂O₃ | 180.20 | - | - |
| Methyl 3-methoxy-2-methylbenzoate | C₁₀H₁₂O₃ | 180.20 | - | - |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is fundamental for the unambiguous identification and characterization of these isomers. The following sections provide an overview of the expected and reported spectral data.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between these isomers based on the chemical shifts and coupling patterns of the aromatic and substituent protons.
| Compound | Key ¹H NMR Signals (δ ppm, CDCl₃) |
| This compound | Aromatic protons typically appear as a set of three signals in the range of 6.8-7.9 ppm. The methyl and methoxy protons will appear as singlets around 2.2 ppm and 3.8 ppm, respectively. |
| Methyl 4-methoxy-2-methylbenzoate | ¹H NMR (400 MHz, DMSO-d6) δ: 7.81 (d, J = 9 Hz, 1H), 6.86 (d, J = 3 Hz, 1H), 6.83 (dd, J = 9, 3 Hz, 1H), 3.78 (s, 3H), 3.75 (s, 3H), 2.49 (s, 3H).[1] |
| Methyl 3-methoxy-4-methylbenzoate | NMR: 2.2 (s, 3H, CH₃), 3.9 (2s, 6H, 2xOCH₃), 7.1 (d, 1H), 7.5 (m, 2H).[3] |
| Methyl 3-methoxy-5-methylbenzoate | ¹H NMR (400 MHz, CDCl₃): δ 2.38 (s, 3H), 3.84 (s, 3H), 3.91 (s, 3H), 6.93 (s, 1H), 7.37 (s, 1H), 7.48 (s, 1H). |
| Methyl 2-methoxy-3-methylbenzoate | Data not readily available in a comparative format. |
| Methyl 2-methoxy-5-methylbenzoate | Data available but not in a directly comparable format. |
| Methyl 2-methoxy-4-methylbenzoate | Data not readily available in a comparative format. |
| Methyl 3-methoxy-2-methylbenzoate | Data not readily available in a comparative format. |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule. All isomers will exhibit characteristic absorptions for the ester carbonyl (C=O) group, C-O stretching, and aromatic C-H and C=C stretching vibrations. The precise positions of these bands may vary slightly depending on the substitution pattern.
-
Ester C=O Stretch: A strong absorption band is expected in the region of 1715-1730 cm⁻¹.
-
C-O Stretch: Bands corresponding to the C-O stretching of the ester and methoxy groups are typically observed in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H Stretch: These signals usually appear above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For all isomers with the molecular formula C₁₀H₁₂O₃, the molecular ion peak (M⁺) is expected at m/z 180. The fragmentation patterns can provide clues to the substitution pattern. For example, the mass spectrum for Methyl 4-methoxy-2-methylbenzoate shows an [M+H]⁺ peak at m/z 181.[1]
Experimental Protocols: Synthesis of Isomers
The synthesis of these isomers typically involves the esterification of the corresponding substituted benzoic acid. Below are generalized experimental protocols for their preparation.
General Experimental Workflow for Synthesis
Figure 1. Generalized workflow for the synthesis of Methyl Methoxy-methylbenzoate isomers.
Protocol 1: Fischer Esterification of 3-methoxy-4-methylbenzoic acid[1]
-
Materials: 3-methoxy-4-methylbenzoic acid, methanol, and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).
-
Procedure:
-
Dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the flask.[1]
-
Heat the reaction mixture under reflux for several hours.[1]
-
After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure methyl 3-methoxy-4-methylbenzoate.[1]
-
Protocol 2: Synthesis of Methyl 4-methoxy-2-methylbenzoate via Acyl Chloride[1]
-
Materials: 4-methoxy-2-methylbenzoic acid, thionyl chloride, and methanol.
-
Procedure:
-
Slowly add thionyl chloride to a solution of 4-methoxy-2-methylbenzoic acid in methanol at room temperature under a nitrogen atmosphere.[1]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[1]
-
After completion, cool the mixture to room temperature and concentrate it under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether: ethyl acetate) to afford pure methyl 4-methoxy-2-methylbenzoate.[1]
-
Biological Activity and Structure-Activity Relationships
Logical Relationship for SAR Studies
Figure 2. Logical workflow for conducting structure-activity relationship studies of the isomers.
Conclusion
This guide provides a foundational comparison of this compound and its isomers. While there are gaps in the currently available data, this compilation of physicochemical properties, spectroscopic information, and synthesis protocols serves as a valuable resource for researchers. Further investigation into the biological activities and structure-activity relationships of these compounds is warranted to fully explore their potential in drug development and other applications.
References
A Comparative Guide to the Reactivity of Methyl 4-methoxy-3-methylbenzoate and Methyl Vanillate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Methyl 4-methoxy-3-methylbenzoate and methyl vanillate. The analysis is grounded in the principles of physical organic chemistry, supported by theoretical data, and supplemented with detailed experimental protocols to enable practical evaluation.
Introduction
This compound and methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) are structurally similar aromatic esters. Their reactivity is primarily governed by the nature and position of the substituents on the benzene ring. Understanding the subtle differences in their electronic and steric profiles is crucial for their application in organic synthesis and drug development, where precise control of reaction selectivity and kinetics is paramount.
This compound features a methoxy group at the 4-position and a methyl group at the 3-position. Both are electron-donating groups, which influence the electron density of the aromatic ring and the reactivity of the ester functional group.
Methyl vanillate , on the other hand, possesses a hydroxyl group at the 4-position and a methoxy group at the 3-position. The hydroxyl group, being a strong electron-donating group by resonance, and the methoxy group, also an electron-donating group, significantly impact the molecule's reactivity.
Theoretical Reactivity Comparison: Electronic Effects
The reactivity of substituted benzene derivatives can be quantitatively assessed using Hammett constants (σ). These constants represent the electron-donating or electron-withdrawing ability of a substituent and its effect on the reaction rate relative to an unsubstituted benzene ring. A negative σ value indicates an electron-donating group, which generally increases the rate of electrophilic aromatic substitution and decreases the rate of nucleophilic acyl substitution. Conversely, a positive σ value signifies an electron-withdrawing group.
| Compound | Substituent at C3 | Substituent at C4 | Hammett Constant (σp) of C4 Substituent | Hammett Constant (σm) of C3 Substituent |
| This compound | -CH₃ | -OCH₃ | -0.27 | -0.07 |
| Methyl Vanillate | -OCH₃ | -OH | -0.37 | +0.12 |
Analysis of Electronic Effects:
-
This compound: The para-methoxy group (-OCH₃) is a strong electron-donating group (σp = -0.27), while the meta-methyl group (-CH₃) is a weak electron-donating group (σm = -0.07). The cumulative effect is a significant increase in electron density on the aromatic ring, making it more susceptible to electrophilic attack.
-
Methyl Vanillate: The para-hydroxyl group (-OH) is an even stronger electron-donating group (σp = -0.37) than the methoxy group. The meta-methoxy group (-OCH₃) in this case acts as a weak electron-withdrawing group due to its inductive effect being more pronounced from the meta position (σm = +0.12). However, the overall electronic effect is dominated by the powerful electron-donating hydroxyl group.
Predicted Reactivity:
Based on the Hammett constants, methyl vanillate is predicted to be more reactive towards electrophilic aromatic substitution than this compound due to the stronger electron-donating nature of the hydroxyl group compared to the methoxy group at the para position.
For nucleophilic acyl substitution , the electron-donating substituents in both molecules will decrease the electrophilicity of the carbonyl carbon, making them less reactive than unsubstituted methyl benzoate. Methyl vanillate, with its more electron-rich ring, is expected to be slightly less reactive in nucleophilic acyl substitution reactions compared to this compound.
Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical predictions, the following experimental protocols can be adapted to directly compare the reactivity of this compound and methyl vanillate.
Electrophilic Aromatic Substitution: Nitration
This experiment will compare the rate and regioselectivity of nitration for the two compounds.
Materials:
-
This compound
-
Methyl vanillate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol
-
Deionized water
-
In two separate 50 mL Erlenmeyer flasks, place 1.0 g of this compound and 1.0 g of methyl vanillate, respectively.
-
To each flask, slowly add 5 mL of concentrated sulfuric acid while cooling in an ice bath and stirring.
-
In a separate test tube, prepare the nitrating mixture by carefully adding 2 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly, dropwise, add the nitrating mixture to each of the ester solutions over a period of 15 minutes, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, allow the reaction mixtures to stir at room temperature for 30 minutes.
-
Pour each reaction mixture into a separate beaker containing 50 g of crushed ice.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude products from methanol.
-
Analyze the products by TLC, melting point, and NMR spectroscopy to determine the yield and identify the isomers formed.
Expected Outcome: Methyl vanillate is expected to react faster and potentially yield a higher proportion of nitrated product under identical reaction conditions. The directing effects of the substituents will determine the position of nitration.
Nucleophilic Acyl Substitution: Alkaline Hydrolysis (Saponification)
This experiment will compare the rates of hydrolysis of the two esters under basic conditions.
Materials:
-
This compound
-
Methyl vanillate
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Ethanol
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
pH indicator or pH meter
-
Prepare standardized solutions of this compound and methyl vanillate in ethanol.
-
In a temperature-controlled reaction vessel, mix a known volume of one of the ester solutions with a known volume of the sodium hydroxide solution.
-
Monitor the progress of the reaction over time by taking aliquots at regular intervals and quenching the reaction with a known amount of standard HCl.
-
Determine the concentration of unreacted NaOH by back-titration with a standard acid.
-
Repeat the procedure for the other ester under identical conditions.
-
Calculate the rate constants for the hydrolysis of both esters.
Expected Outcome: this compound is expected to have a slightly faster rate of hydrolysis compared to methyl vanillate due to the slightly lower electron-donating effect of its substituents on the carbonyl carbon.
Visualizing Reactivity Principles
Electronic Effects of Substituents
The following diagram illustrates the electronic effects of the substituents on the benzene ring for both molecules, which dictates their reactivity towards electrophiles.
Caption: Electronic effects of substituents on reactivity.
General Mechanism for Electrophilic Aromatic Substitution
The diagram below outlines the general two-step mechanism for electrophilic aromatic substitution, which is a key reaction for evaluating the comparative reactivity of these compounds.
Caption: General mechanism of electrophilic aromatic substitution.
Conclusion
The reactivity of this compound and methyl vanillate is finely tuned by the electronic effects of their respective substituents. Theoretical analysis based on Hammett constants predicts that methyl vanillate will be more reactive towards electrophilic aromatic substitution due to the potent electron-donating hydroxyl group. Conversely, this compound is anticipated to be slightly more susceptible to nucleophilic acyl substitution. The provided experimental protocols offer a framework for the empirical verification of these predictions, enabling a comprehensive understanding of the reactivity profiles of these two important aromatic esters. This knowledge is invaluable for the strategic design of synthetic routes and the development of novel molecular entities in the pharmaceutical and chemical industries.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. scribd.com [scribd.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. webassign.net [webassign.net]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. RU2155184C1 - Method of preparing benzoic acid - Google Patents [patents.google.com]
A Comparative Guide to the Quantification of Methyl 4-methoxy-3-methylbenzoate: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 4-methoxy-3-methylbenzoate against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable method for specific research needs.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation, identification, and quantification of various compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, offering a balance of speed, sensitivity, and resolution.
Experimental Protocol: Validated RP-HPLC Method
This protocol outlines the steps for the quantitative determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, the phosphoric acid can be replaced with formic acid.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Run Time: Approximately 10 minutes.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified).
-
This compound reference standard (purity > 99%).
3. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. For more complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary.
5. Method Validation:
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Alternative Analytical Methods
While HPLC is a robust method, other techniques can be employed for the quantification of aromatic esters.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. GC-MS offers high sensitivity and selectivity, making it suitable for trace analysis. It is a common method for the analysis of esters in various matrices.[3]
-
UV-Vis Spectrophotometry: A simpler and more accessible technique that can be used for quantification if the analyte has a distinct chromophore and the sample matrix is not complex. A solid-phase spectrophotometry method has been developed for the determination of aromatic esters.[4]
Performance Comparison
The following table summarizes the expected performance characteristics of the validated HPLC method compared to a typical GC-MS method for the quantification of this compound.
| Parameter | Validated HPLC Method (Expected) | GC-MS Method (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Solvent Consumption | Moderate | Low |
| Derivatization Required | No | Potentially |
Visualizing the Workflow
HPLC Method Validation Workflow
Caption: Workflow for HPLC method validation.
Experimental Workflow for Sample Quantification
Caption: Sample quantification workflow.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. The proposed RP-HPLC method offers a reliable and robust approach for routine quality control and research applications. For analyses requiring higher sensitivity or for complex matrices, GC-MS presents a powerful alternative. The provided protocols and comparative data serve as a valuable resource for selecting and implementing the most appropriate analytical strategy.
References
- 1. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
- 2. Methyl 4-methylbenzoate | SIELC Technologies [sielc.com]
- 3. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Cross-Referencing NMR Data of Methyl 4-methoxy-3-methylbenzoate with Spectral Databases: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative framework for cross-referencing experimentally acquired NMR data of Methyl 4-methoxy-3-methylbenzoate with predicted data from spectral databases, outlining the methodologies and data presentation required for rigorous scientific work.
Comparison of Experimental vs. Predicted NMR Data
Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound. Researchers should replace the "Predicted" values with their own experimental data for a direct comparison.
Table 1: Comparison of Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.84 (d, J=8.5 Hz, 1H) | Aromatic H | 166.9 | C=O |
| 7.78 (s, 1H) | Aromatic H | 160.8 | Aromatic C-O |
| 6.89 (d, J=8.5 Hz, 1H) | Aromatic H | 132.1 | Aromatic C |
| 3.88 (s, 3H) | OCH₃ (ester) | 129.8 | Aromatic C |
| 3.86 (s, 3H) | OCH₃ (ether) | 123.5 | Aromatic C |
| 2.21 (s, 3H) | Ar-CH₃ | 110.5 | Aromatic C |
| 55.4 | OCH₃ (ether) | ||
| 51.8 | OCH₃ (ester) | ||
| 16.2 | Ar-CH₃ |
Note: Predicted data is generated from computational algorithms and should be used as a reference. Experimental conditions such as solvent and spectrometer frequency will influence actual chemical shifts.
Experimental Protocol for NMR Data Acquisition
To obtain experimental NMR data for this compound, the following protocol should be followed.
2.1. Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of dry this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detector (typically around 4-5 cm).
-
Cap and Label: Securely cap the NMR tube and label it clearly with the sample identification.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity and maximize signal resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128 scans or more).
-
Process the data similarly to the ¹H NMR spectrum.
-
Workflow for Cross-Referencing NMR Data
The process of validating a chemical structure using NMR involves acquiring experimental data and comparing it with a reliable reference, such as a spectral database. The following diagram illustrates this workflow.
Caption: Workflow for the cross-referencing of experimental NMR data with a spectral database.
Comparative Guide to the Biological Activities of Methyl 4-methoxy-3-methylbenzoate Derivatives and Related Compounds
This guide provides a comparative analysis of the biological activities of various derivatives related to Methyl 4-methoxy-3-methylbenzoate. The information is intended for researchers, scientists, and drug development professionals, offering a summary of recent findings on the anticancer, antimicrobial, and anti-inflammatory properties of these compounds.
Anticancer Activity
A notable derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been identified as a promising agent in the management of prostate cancer.[1] This compound, an analogue of curcumin, targets the Akt/NFκB cell survival signaling pathway, which is crucial in the progression of various cancers.[1][2]
| Compound | Cell Line | Activity | IC50 Value | Reference |
| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | LNCaP (Prostate Cancer) | Induces apoptosis, inhibits cell proliferation | Not specified | [1] |
| Hydrazone derivative 20 | 59 cancer cell lines | Antitumor activity | 0.26 µM (mean GI50) | [3] |
| Hydrazone derivative 16 | 59 cancer cell lines | Antitumor activity | Not specified (PCE=59/59) | [3] |
| 4-methylbenzamide derivative 7 | K562 (Leukemia) | Inhibitory activity | 2.27 µM | [4] |
| 4-methylbenzamide derivative 7 | HL-60 (Leukemia) | Inhibitory activity | 1.42 µM | [4] |
| 4-methylbenzamide derivative 10 | K562 (Leukemia) | Inhibitory activity | 2.53 µM | [4] |
| 4-methylbenzamide derivative 10 | HL-60 (Leukemia) | Inhibitory activity | 1.52 µM | [4] |
PCE: Positive Cytotoxic Effect (ratio of cell lines with growth inhibition from 10 to 100%) GI50: 50% Growth Inhibition
Synthesis of 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME): [1]
-
Dissolve 2 grams of 4-hydroxy-3-methoxybenzoic acid in 60 ml of dry methanol.
-
Add 5 mg of p-toluenesulfonic acid monohydrate.
-
Reflux the reaction mixture for 24 hours.
-
Evaporate the solvent in vacuo.
-
Purify the residue by flash silica gel chromatography using hexane/ethyl acetate (70:30) as the eluting solvent.
Cell Proliferation Assay: [1]
-
Human and mouse prostate cancer cells were plated in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of HMBME.
-
Cell viability was determined at different time points using the MTT assay.
Caption: HMBME inhibits the Akt/NF-κB signaling pathway, leading to apoptosis.
Antimicrobial Activity
Derivatives of 4-methoxybenzaldehyde have been synthesized and evaluated for their antibacterial properties. Specifically, thiosemicarbazone derivatives have shown moderate activity against various Salmonella strains.[5]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Salmonella typhi (ATCC 6539) | 64 | [5] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Salmonella typhi | 128 | [5] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Salmonella paratyphi A | 64 | [5] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Salmonella paratyphi B | 128 | [5] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Salmonella typhimurium | 64 | [5] |
Synthesis of 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT): [5]
-
Dissolve 4-methylthiosemicarbazide (0.002 mol) in 15 ml of ethanol.
-
Add a solution of 4-methoxybenzaldehyde (0.002 mol).
-
Add five drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 6 hours at 70°C.
-
Cool the solution to form crystals, which are then filtered and washed with ethanol.
Minimum Inhibitory Concentration (MIC) Assay: [6]
-
A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Bacterial suspension is added to each well.
-
The plates are incubated at 37°C for the appropriate time.
-
MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Caption: Workflow for the synthesis and antimicrobial screening of MBT.
Anti-inflammatory and Antioxidant Activities
Several methoxybenzoic acid derivatives have demonstrated anti-inflammatory and antioxidant properties. For instance, 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to protect against carbon tetrachloride-induced hepatotoxicity in rats through its anti-inflammatory and antioxidant mechanisms.[7] Additionally, methyl 3,4,5-trimethoxycinnamate (MTC), a related phenylpropanoid, suppresses inflammation in macrophages.[8]
| Compound | Model | Effect | Reference |
| 2-hydroxy-4-methoxy benzoic acid (HMBA) | CCl4-induced hepatotoxicity in rats | Reduced inflammatory cytokines (TNF-α, IL-1β, IL-6) | [7] |
| Methyl salicylate glycosides | LPS-induced RAW264.7 macrophages | Inhibited production of TNF-α, IL-1β, and IL-6 | [9] |
| Methyl 3,4,5-trimethoxycinnamate (MTC) | RAW264.7 macrophages | Reduced release of TNFα, IL-6, IL-1β | [8] |
Induction of Hepatotoxicity: [7]
-
Male Wistar rats were administered carbon tetrachloride (CCl4) to induce liver damage.
-
HMBA was co-administered to the treatment groups.
-
Serum and liver tissues were collected for biochemical and histological analysis.
Measurement of Inflammatory Cytokines: [9]
-
RAW264.7 macrophage cells were stimulated with lipopolysaccharide (LPS).
-
Cells were pre-treated with the test compounds.
-
The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant were measured using ELISA kits.
Caption: Inhibition of pro-inflammatory cytokine production by HMBA.
References
- 1. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 4-methoxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for Methyl 4-methoxy-3-methylbenzoate, a key intermediate in the pharmaceutical and fine chemical industries. The objective is to furnish researchers with the necessary data to select the most suitable synthesis strategy based on factors such as yield, reaction conditions, and reagent availability.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, featuring a substituted benzene ring with methoxy, methyl, and methyl ester functionalities, makes it a precursor for a variety of more complex molecules. The selection of an optimal synthetic route is crucial for efficient and cost-effective production. This guide evaluates two common and effective strategies: Fischer-Speier Esterification and Williamson Ether Synthesis.
Comparison of Synthesis Routes
Two principal routes for the synthesis of this compound are detailed below. Each route's performance is supported by experimental data from analogous reactions, providing a solid basis for comparison.
| Parameter | Route A: Fischer-Speier Esterification | Route B: Williamson Ether Synthesis |
| Starting Material | 4-methoxy-3-methylbenzoic acid | Methyl 3-hydroxy-4-methylbenzoate |
| Key Transformation | Esterification of a carboxylic acid | Methylation of a phenol |
| Typical Reagents | Methanol, Sulfuric Acid (catalyst) | Dimethyl sulfate, Potassium carbonate |
| Typical Solvent | Methanol (serves as reagent and solvent) | Acetone or DMF |
| Reaction Temperature | Reflux (approx. 65 °C) | Room temperature to 60 °C |
| Reported Yields (analogous reactions) | ~90-98%[1][2] | ~97% (one-pot from acid)[3] |
| Reaction Time | 1-4 hours[4] | 1-3 hours[4] |
| Advantages | High yields, readily available and inexpensive reagents, straightforward procedure. | High yields, can be performed as a one-pot reaction from the corresponding hydroxy acid, mild reaction conditions. |
| Disadvantages | Equilibrium reaction that may require a large excess of methanol to achieve high conversion. | Use of toxic and carcinogenic dimethyl sulfate requires careful handling. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each of the described synthetic routes.
References
A Comparative Guide to the Purity Analysis of Methyl 4-methoxy-3-methylbenzoate by qNMR
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. Methyl 4-methoxy-3-methylbenzoate, a significant building block in organic synthesis, requires rigorous purity assessment to ensure the integrity and safety of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the purity determination of this compound. We present supporting principles, illustrative experimental data based on similar aromatic esters, and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
Comparative Analysis of Analytical Methods
Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, offering direct quantification without the need for an identical reference standard of the analyte.[1] This contrasts with traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which typically rely on calibration against a specific reference standard.[2] The choice of technique depends on factors such as accuracy, precision, sample throughput, and the specific information required.[1][2]
Table 1: Comparison of Key Performance Parameters for Purity Analysis
| Parameter | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei.[3] | Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[2] | Separation of volatile compounds based on partitioning between a stationary and mobile gas phase, with flame ionization detection.[1] |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (% RSD) | ≤ 1.0%[4] | ≤ 1.5% | ≤ 2.0% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Limit of Quantification (LOQ) | ~30 µg/mL | ~3 µg/mL | ~1.5 µg/mL |
| Reference Standard | Requires a certified internal standard (can be structurally unrelated).[1] | Requires a specific certified reference standard of the analyte.[2] | Requires a specific certified reference standard of the analyte.[1] |
| Structural Information | Provides simultaneous structural confirmation.[5] | No inherent structural information. | No inherent structural information. |
| "NMR Silent" Impurities | Does not detect impurities lacking protons (e.g., inorganic salts).[1] | Detects chromophoric impurities. | Detects volatile impurities. |
Note: The data in this table are representative values for the analysis of small organic molecules and serve for illustrative comparison.[2]
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results.[4] The following sections outline the methodologies for qNMR, HPLC, and GC analysis of this compound.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
This protocol describes the determination of this compound purity using an internal standard.
-
Materials and Equipment:
-
This compound sample
-
Certified internal standard (e.g., Maleic acid, purity ≥ 99.5%)
-
Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, 99.9 atom % D)
-
NMR spectrometer (≥400 MHz)[6]
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio near 1:1 with the analyte) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest.[6]
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., ≥32) to achieve an adequate signal-to-noise ratio.[6]
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy protons) and a signal from the internal standard.
-
Calculate the purity of the sample using the following equation:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic, to be optimized). A starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration, and subsequently the purity, of this compound in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
-
Chromatographic Conditions:
-
Column: A suitable capillary column for aromatic ester analysis (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Optimize for separation of the analyte from potential impurities. A starting point could be an initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split injection.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable solvent (e.g., ethyl acetate) at appropriate concentrations for GC analysis.
-
-
Analysis:
-
Similar to HPLC, generate a calibration curve using a certified reference standard and determine the purity of the sample based on its response.
-
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: Workflow for purity determination by qNMR.
Caption: Comparison of analytical methods.
References
spectroscopic comparison between 3-methoxy-4-methylbenzoic acid and its methyl ester
A detailed comparative analysis of the spectroscopic characteristics of 3-methoxy-4-methylbenzoic acid and its methyl ester, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.
In the realm of organic chemistry and drug development, precise molecular characterization is paramount. This guide offers a comprehensive spectroscopic comparison of 3-methoxy-4-methylbenzoic acid and its corresponding methyl ester, methyl 3-methoxy-4-methylbenzoate. By examining their distinct signatures in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document provides a foundational reference for distinguishing between these two closely related compounds.
Molecular Structures at a Glance
The key structural difference between 3-methoxy-4-methylbenzoic acid and its methyl ester lies in the functional group attached to the carbonyl carbon. The carboxylic acid features a hydroxyl (-OH) group, while the ester possesses a methoxy (-OCH₃) group. This seemingly minor alteration leads to significant and readily observable differences in their respective spectra.
Caption: Chemical structures of 3-methoxy-4-methylbenzoic acid and its methyl ester.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shift (δ) Data (ppm)
| Assignment | 3-Methoxy-4-methylbenzoic Acid | Methyl 3-methoxy-4-methylbenzoate |
| Ar-CH₃ | ~2.25 (s) | 2.20 (s)[1] |
| Ar-OCH₃ | ~3.90 (s) | 3.90 (s, 3H, Ar-OCH₃)[1] |
| COOCH₃ | - | 3.90 (s, 3H, COOCH₃)[1] |
| Ar-H | ~7.20 (d, 1H), ~7.60 (m, 2H) | 7.10 (d, 1H), 7.50 (m, 2H)[1] |
| COOH | ~11-13 (br s) | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shift (δ) Data (ppm)
| Assignment | 3-Methoxy-4-methylbenzoic Acid | Methyl 3-methoxy-4-methylbenzoate |
| Ar-CH₃ | ~16.5 | Data not explicitly found |
| Ar-OCH₃ | ~55.5 | Data not explicitly found |
| COOCH₃ | - | ~52.0 |
| Aromatic C | ~111, 122, 129, 131, 132, 158 | Data not explicitly found |
| C=O | ~172.0 | ~167.0 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Assignment | 3-Methoxy-4-methylbenzoic Acid | Methyl 3-methoxy-4-methylbenzoate |
| O-H stretch (acid) | 2500-3300 (broad) | - |
| C-H stretch (sp³) | 2850-3000 | 2850-3000 |
| C-H stretch (sp²) | 3000-3100 | 3000-3100 |
| C=O stretch | ~1680-1710 | ~1720-1740 |
| C-O stretch | ~1210-1320 | ~1250-1300 and ~1100-1150 |
| C=C stretch (aromatic) | ~1600, ~1450 | ~1600, ~1450 |
Mass Spectrometry (MS)
Table 4: Key Mass-to-Charge Ratios (m/z) in Mass Spectrometry
| Assignment | 3-Methoxy-4-methylbenzoic Acid | Methyl 3-methoxy-4-methylbenzoate |
| Molecular Ion [M]⁺ | 166 | 180 |
| [M-CH₃]⁺ | 151 | 165 |
| [M-OCH₃]⁺ | 135 | 149 |
| [M-COOH]⁺ | 121 | - |
| [M-COOCH₃]⁺ | - | 121 |
| [C₇H₇O]⁺ | 107 | 107 |
Detailed Spectroscopic Analysis and Comparison
The structural variation between the carboxylic acid and its methyl ester gives rise to distinct and predictable differences in their spectra.
¹H NMR Spectroscopy
The most telling difference in the ¹H NMR spectra is the presence of a broad singlet between 11-13 ppm for the carboxylic acid proton, which is absent in the ester's spectrum. Conversely, the methyl ester exhibits a sharp singlet around 3.90 ppm, corresponding to the three protons of the ester's methoxy group[1]. The aromatic and methyl protons on the benzene ring show similar chemical shifts and splitting patterns in both compounds, though minor shifts can be observed due to the change in the electronic environment.
¹³C NMR Spectroscopy
In the ¹³C NMR spectra, the most significant divergence is seen in the chemical shift of the carbonyl carbon. The carboxylic acid's carbonyl carbon resonates further downfield (around 172.0 ppm) compared to the ester's carbonyl carbon (around 167.0 ppm). This is due to the deshielding effect of the hydroxyl group. Additionally, the spectrum of the methyl ester will feature a signal for the ester's methoxy carbon at approximately 52.0 ppm.
Infrared (IR) Spectroscopy
The IR spectra provide a clear method for differentiation. The carboxylic acid is characterized by a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. This band is completely absent in the spectrum of the methyl ester. Furthermore, the C=O stretching frequency of the carboxylic acid is typically found at a lower wavenumber (around 1680-1710 cm⁻¹) compared to the ester (around 1720-1740 cm⁻¹) due to intermolecular hydrogen bonding in the acid. The ester will also show two distinct C-O stretching bands, one for the C(=O)-O bond and another for the O-CH₃ bond.
Mass Spectrometry
In mass spectrometry, the molecular ion peak immediately distinguishes the two compounds, with the carboxylic acid at m/z 166 and the methyl ester at m/z 180. The fragmentation patterns are also diagnostic. The carboxylic acid will show a prominent peak corresponding to the loss of a hydroxyl radical ([M-17]⁺) or a carboxyl group ([M-45]⁺). The methyl ester, on the other hand, will exhibit a characteristic loss of a methoxy radical ([M-31]⁺) or a carbomethoxy group ([M-59]⁺).
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 30° pulse, a longer relaxation delay (2-5 seconds), and a larger number of scans (e.g., 1024 or more) are typically used to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum. A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For these relatively small and volatile molecules, EI is common.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison of 3-methoxy-4-methylbenzoic acid and its methyl ester.
Caption: A logical workflow for the spectroscopic comparison of the two compounds.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of 3-methoxy-4-methylbenzoic acid and its methyl ester. The presence or absence of the carboxylic acid proton and its characteristic broad IR band, coupled with the distinct molecular ion peaks and fragmentation patterns in mass spectrometry, serve as definitive markers for each compound. This guide provides the essential data and interpretive framework to assist researchers in the confident structural elucidation of these and similar molecules.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 4-methoxy-3-methylbenzoate
For laboratory professionals engaged in research, scientific analysis, and drug development, the safe and compliant disposal of chemical waste is a critical responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 4-methoxy-3-methylbenzoate (CAS No. 70347-04-5), ensuring a secure laboratory environment and adherence to regulatory standards.
Immediate Safety and Handling Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or vapors.[1][2]
-
Spill Management: In the event of a spill, avoid generating dust. The spilled solid should be carefully swept up and placed into a designated, sealed container for hazardous waste disposal.[1] The affected area should then be cleaned with a suitable solvent, followed by washing with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key physical and chemical properties for structurally similar benzoate compounds, which are crucial for making informed decisions on handling and disposal.
| Property | Information | Relevance for Disposal |
| Molecular Formula | C₁₀H₁₂O₃ | Understanding the basic chemical identity. |
| Physical State | Solid (based on similar compounds) | Determines appropriate containment and handling methods. |
| Hazards (Anticipated) | May cause skin, eye, and respiratory irritation. | Dictates the required level of personal protection and handling precautions.[1][2] |
| Water Solubility | Likely insoluble (based on similar compounds) | Prohibits disposal down the drain. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Collection:
-
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, wipes, absorbent pads), must be treated as hazardous waste.
-
Collect this waste in a dedicated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Follow all institutional procedures for waste pickup and documentation.
-
-
Empty Container Disposal:
-
A container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing and allowing the container to dry completely, deface or remove all original labels.
-
The clean, de-labeled container may then be disposed of as non-hazardous waste or recycled according to your institution's policies.
-
Experimental Protocols
This guide is based on established best practices for laboratory chemical waste management as outlined by regulatory bodies and safety data for analogous compounds. The primary "experimental protocol" is the procedural workflow for disposal, which is detailed above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling Methyl 4-methoxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 4-methoxy-3-methylbenzoate (CAS No. 70347-04-5). The following procedures are based on available data for structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this chemical. These recommendations are designed to ensure a high level of safety in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber gloves are recommended for handling esters. Neoprene gloves may also offer some protection. | Nitrile gloves generally have poor resistance to aromatic esters.[1][2][3] Butyl rubber provides superior resistance to ketones and esters.[2][3] |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing. | Protects against splashes and dust, which can cause serious eye irritation.[4] |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges. If the compound is in powder form and dust is generated, a particulate filter (e.g., P100) should be added. | Protects against inhalation of vapors and dust, which may cause respiratory irritation.[4][5] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended. | Provides a barrier against skin contact and contamination of personal clothing.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Handling the Chemical :
-
In Case of Accidental Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[7]
-
In all cases of exposure, seek medical advice if irritation or other symptoms persist.[7]
-
-
Spill Management :
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Chemical | Dispose of as hazardous waste through a licensed disposal company. Do not dispose of down the drain.[6] The material can be sent to a chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[6] |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed, labeled bag and dispose of as hazardous chemical waste. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to local regulations, which may include recycling or landfill.[6] |
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to disposal, including emergency contingencies.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
